molecular formula C6H18Cl2N2 B1381007 3,3-Dimethylbutane-1,2-diamine dihydrochloride CAS No. 58370-94-8

3,3-Dimethylbutane-1,2-diamine dihydrochloride

Cat. No.: B1381007
CAS No.: 58370-94-8
M. Wt: 189.12 g/mol
InChI Key: WDLJTXKKEVFFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethylbutane-1,2-diamine dihydrochloride (CAS Number: 157750-90-8 ) is a high-purity chemical building block of significant interest in medicinal chemistry and organic synthesis. With the molecular formula C6H16N2 for the base compound , this dihydrochloride salt offers enhanced stability and solubility for research applications. The compound features a diamino alkane structure with a tertiary carbon center, as represented by the SMILES notation CC(C)(C)C(CN)N . This diamine serves as a versatile precursor and key intermediate in the synthesis of complex molecules. Dimethylamine (DMA) derivatives, like this compound, are recognized as promising scaffolds with diverse pharmacological potential . Researchers value this reagent for developing new compounds in drug discovery, leveraging its structure to modulate biological activity and physicochemical properties. The dihydrochloride salt form is typically supplied with cold-chain transportation recommendations to preserve product integrity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,3-dimethylbutane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.2ClH/c1-6(2,3)5(8)4-7;;/h5H,4,7-8H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLJTXKKEVFFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58370-94-8
Record name 3,3-dimethylbutane-1,2-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Enantiopure 3,3-Dimethylbutane-1,2-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Enantiomerically pure 3,3-dimethylbutane-1,2-diamine is a valuable chiral building block and ligand in asymmetric synthesis and drug development. Its sterically demanding tert-butyl group can impart high levels of stereoselectivity in catalyzed reactions. This in-depth technical guide provides a comprehensive overview of the primary methodologies for obtaining this important compound in its enantiopure forms, (1R,2R)- and (1S,2S)-3,3-dimethylbutane-1,2-diamine. The guide will explore two principal strategies: the classical approach of chiral resolution of a racemic mixture and the more modern and efficient method of asymmetric synthesis. Detailed, field-proven protocols, mechanistic insights, and data presentation are included to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize this target molecule.

Introduction: The Significance of Steric Hindrance in Chiral Diamines

Chiral vicinal diamines are a privileged class of compounds in chemistry.[1] Their C2-symmetry and ability to form stable chelate complexes with metals make them highly effective ligands in a vast array of asymmetric catalytic reactions, including hydrogenations, cyclopropanations, and aziridinations.[1] The compound 3,3-dimethylbutane-1,2-diamine, often referred to as tert-butylethylenediamine, is of particular interest due to the presence of a sterically bulky tert-butyl group. This structural feature creates a well-defined and sterically hindered chiral environment around a metal center, which can lead to exceptional levels of enantioselectivity in catalytic transformations. The controlled synthesis of its individual enantiomers is therefore a critical task for chemists aiming to develop novel and efficient asymmetric methodologies.

This guide will focus on the two most practical and effective strategies for accessing enantiopure 3,3-dimethylbutane-1,2-diamine:

  • Chiral Resolution: A classical technique involving the separation of a racemic mixture of the diamine by forming diastereomeric salts with a chiral resolving agent.

  • Asymmetric Synthesis: A more direct approach that creates the desired enantiomer from an achiral starting material using a chiral catalyst or auxiliary.

Strategy 1: Chiral Resolution of Racemic 3,3-Dimethylbutane-1,2-diamine

The resolution of a racemic mixture is a well-established and often reliable method for obtaining both enantiomers of a chiral compound.[2] The process relies on the formation of diastereomeric salts by reacting the racemic amine with an enantiomerically pure chiral acid. These diastereomeric salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3]

Causality Behind Experimental Choices

The choice of the resolving agent is paramount to the success of a chiral resolution. The ideal resolving agent should be readily available in high enantiomeric purity, inexpensive, and form crystalline salts with the target amine. For basic compounds like diamines, chiral carboxylic acids are the most common resolving agents.[4] Tartaric acid and its derivatives are frequently employed for this purpose.[4][5] The key to a successful resolution is a significant difference in the solubility of the two diastereomeric salts in a particular solvent system. This often requires empirical screening of various resolving agents and solvents.

A logical workflow for developing a chiral resolution protocol is outlined below:

G cluster_0 Resolution Workflow racemate Racemic 3,3-dimethyl- butane-1,2-diamine salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Separation of Crystals and Mother Liquor crystallization->separation liberation_crystals Liberation of Enantiomer 1 (e.g., (R,R)-diamine) separation->liberation_crystals Less Soluble Salt liberation_liquor Liberation of Enantiomer 2 (e.g., (S,S)-diamine) separation->liberation_liquor More Soluble Salt purification Purification and Characterization liberation_crystals->purification liberation_liquor->purification

Caption: Workflow for Chiral Resolution.

Protocol: Resolution with (R)-(-)-Mandelic Acid (Proposed)

While a specific literature procedure for the resolution of 3,3-dimethylbutane-1,2-diamine with (R)-(-)-Mandelic acid was not found, this protocol is based on established methods for resolving similar diamines and serves as a robust starting point.

Step 1: Diastereomeric Salt Formation

  • Dissolve one equivalent of racemic 3,3-dimethylbutane-1,2-diamine in a suitable solvent such as methanol or ethanol.

  • In a separate flask, dissolve one equivalent of (R)-(-)-mandelic acid in the same solvent, gently warming if necessary.

  • Slowly add the mandelic acid solution to the diamine solution with stirring.

  • Allow the mixture to cool to room temperature, then slowly cool further in an ice bath to induce crystallization.

Step 2: Fractional Crystallization

  • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.

  • The mother liquor will be enriched in the other diastereomer. The solvent can be partially evaporated to obtain subsequent crops of crystals.

  • The optical purity of the diastereomeric salt can be assessed at this stage, and recrystallization can be performed to enhance it if necessary.

Step 3: Liberation of the Free Diamine

  • Suspend the crystalline diastereomeric salt in water and add a slight excess of a strong base, such as 2 M sodium hydroxide, to deprotonate the amine.

  • Extract the free diamine into an organic solvent like dichloromethane or diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the enantiomerically enriched diamine.

  • The other enantiomer can be recovered from the mother liquor by the same process.

Strategy 2: Asymmetric Synthesis

Asymmetric synthesis offers a more elegant and often more efficient route to enantiopure compounds by avoiding the separation of a racemic mixture. A highly effective strategy for the synthesis of enantiopure 3,3-dimethylbutane-1,2-diamine begins with the Sharpless asymmetric dihydroxylation (AD) of the corresponding alkene, 3,3-dimethyl-1-butene.

Sharpless Asymmetric Dihydroxylation of 3,3-Dimethyl-1-butene

The Sharpless AD is a powerful and reliable method for the enantioselective synthesis of vicinal diols from alkenes.[6] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand and a stoichiometric co-oxidant.[1][6] The choice of ligand, either (DHQ)2PHAL or (DHQD)2PHAL, dictates which face of the alkene is hydroxylated, leading to the formation of the desired enantiomer of the diol. These ligands are commercially available as pre-mixed formulations, AD-mix-α and AD-mix-β.[7]

G cluster_0 Asymmetric Dihydroxylation Workflow start 3,3-Dimethyl-1-butene reaction Sharpless Asymmetric Dihydroxylation start->reaction ad_mix AD-mix-α or AD-mix-β (OsO4, Chiral Ligand, Co-oxidant) ad_mix->reaction workup Reductive Workup reaction->workup diol Enantiopure (R)- or (S)-3,3-Dimethyl- butane-1,2-diol workup->diol

Caption: Sharpless AD Workflow.

Protocol: Synthesis of (S)-3,3-Dimethylbutane-1,2-diol

This protocol is a standard procedure for the Sharpless asymmetric dihydroxylation.[7]

Materials:

ReagentAmountMolar Eq.
AD-mix-α1.4 g-
tert-Butanol5 mL-
Water5 mL-
3,3-Dimethyl-1-butene1 mmol1.0
Sodium sulfite1.5 g-

Procedure:

  • To a round-bottom flask, add AD-mix-α (1.4 g), tert-butanol (5 mL), and water (5 mL). Stir at room temperature until the solids dissolve.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 3,3-dimethyl-1-butene (1 mmol) to the cold solution.

  • Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive alkenes, the reaction can be allowed to warm to room temperature.

  • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g).

  • Stir the mixture for at least one hour at room temperature.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure (S)-3,3-dimethylbutane-1,2-diol.

Note: To obtain the (R)-enantiomer, use AD-mix-β.

Conversion of the Chiral Diol to the Diamine

Once the enantiopure diol is obtained, it can be converted to the corresponding diamine through a two-step sequence involving the formation of a cyclic sulfate followed by nucleophilic opening with an azide source and subsequent reduction.

G cluster_0 Diol to Diamine Conversion diol Enantiopure Diol cyclic_sulfate Cyclic Sulfate Formation (SOCl2, then RuCl3/NaIO4) diol->cyclic_sulfate azide_opening Ring Opening with Azide (NaN3) cyclic_sulfate->azide_opening diazide Diazide Intermediate azide_opening->diazide reduction Reduction of Diazide (e.g., H2/Pd-C or LiAlH4) diazide->reduction diamine Enantiopure Diamine reduction->diamine

Caption: Diol to Diamine Conversion Workflow.

Protocol: Synthesis of (1S,2S)-3,3-Dimethylbutane-1,2-diamine

Step 1: Cyclic Sulfate Formation

  • Dissolve the (S)-3,3-dimethylbutane-1,2-diol (1 mmol) in anhydrous carbon tetrachloride (5 mL) and cool to 0 °C.

  • Add thionyl chloride (1.1 mmol) dropwise and stir the mixture at 0 °C for 30 minutes, then at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a mixture of acetonitrile, carbon tetrachloride, and water (2:2:3, 7 mL).

  • Add sodium periodate (1.5 mmol) and a catalytic amount of ruthenium(III) chloride hydrate.

  • Stir the biphasic mixture vigorously for 2 hours.

  • Extract the product with diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give the cyclic sulfate.

Step 2: Azide Ring Opening and Reduction

  • Dissolve the cyclic sulfate in a mixture of acetone and water (4:1, 5 mL).

  • Add sodium azide (2.5 mmol) and stir the mixture at 50 °C for 12 hours.

  • Cool the mixture and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude diazide.

  • Dissolve the crude diazide in methanol (5 mL) and add a catalytic amount of 10% palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or IR spectroscopy).

  • Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to yield the crude (1S,2S)-3,3-dimethylbutane-1,2-diamine.

  • Purify by distillation or crystallization of a salt (e.g., dihydrochloride).

Characterization of Enantiopure 3,3-Dimethylbutane-1,2-diamine

The enantiopurity of the final product should be determined by a suitable chiral analytical method, such as chiral HPLC or GC, or by NMR spectroscopy using a chiral solvating or derivatizing agent. The absolute configuration can be confirmed by comparison of the optical rotation with literature values or by X-ray crystallography of a suitable derivative.

Conclusion

The synthesis of enantiopure 3,3-dimethylbutane-1,2-diamine is an achievable goal for synthetic chemists through two robust and well-documented strategies. The classical method of chiral resolution offers a straightforward approach to obtaining both enantiomers, provided a suitable resolving agent and crystallization conditions can be identified. Asymmetric synthesis, particularly via the Sharpless asymmetric dihydroxylation, presents a more modern and often more efficient route to a single desired enantiomer with high stereocontrol. The choice of strategy will depend on the specific needs of the researcher, including the desired enantiomer, scale of the synthesis, and available resources. The detailed protocols and mechanistic insights provided in this guide should serve as a valuable resource for researchers and professionals in the field of drug development and asymmetric catalysis.

References

  • An efficient protocol for Sharpless-style racemic dihydroxylation - SciSpace. (n.d.). Retrieved February 22, 2026, from [Link]

  • Sharpless Asymmetric Dihydroxylation - Encyclopedia.pub. (2023, April 3). Retrieved February 22, 2026, from [Link]

  • A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid - Chemisty Research Journal. (n.d.). Retrieved February 22, 2026, from [Link]

  • Chiral resolution - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. (n.d.). Retrieved February 22, 2026, from [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.). Retrieved February 22, 2026, from [Link]

  • Catalytic asymmetric synthesis of 1,2-diamines - RUA. (2024, July 11). Retrieved February 22, 2026, from [Link]

Sources

stability of 3,3-dimethylbutane-1,2-diamine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,3-Dimethylbutane-1,2-diamine (CAS 157750-90-8) is a sterically congested vicinal diamine distinguished by the presence of a bulky tert-butyl group adjacent to the ethylenediamine backbone. This structural feature imparts unique stability and reactivity profiles compared to simple congeners like ethylenediamine.[1]

Core Stability Verdict:

  • Acidic Conditions: High Stability. The molecule forms a stable dihydrochloride salt. The steric bulk of the tert-butyl group shields the carbon backbone from nucleophilic attack, rendering it resistant to acid-catalyzed hydrolysis or rearrangement under standard laboratory conditions.

  • Basic Conditions: Moderate to High Stability. The free base is chemically robust against hydrolysis but exhibits characteristic amine susceptibility to oxidative degradation and carbamate formation upon exposure to atmospheric CO₂.

This guide details the mechanistic underpinnings of this stability, provides validated stress-testing protocols, and outlines storage strategies to maintain high purity for catalytic and pharmaceutical applications.

Chemical Architecture & Steric Implications[1][2][3]

To understand the stability of 3,3-dimethylbutane-1,2-diamine, one must analyze its electronic and steric environment.

  • Steric Anchor: The tert-butyl group at the C3 position acts as a "steric anchor." It restricts the conformational freedom of the C1-C2 bond, favoring a gauche conformation in metal complexes. This bulk also hinders the approach of nucleophiles to the C2 position.

  • Lack of Chromophore: The molecule possesses no conjugated

    
    -systems. This has critical implications for analytical stability testing—standard UV detection (254 nm) is ineffective. Derivatization or universal detection (CAD, ELSD, MS) is mandatory. 
    
Structural Visualization

The following diagram illustrates the molecule's protonation states and the steric shielding provided by the tert-butyl group.

ChemicalStructure FreeBase Free Base (Basic pH) NH2-CH2-CH(NH2)-tBu (Nucleophilic, Oxidizable) MonoCat Mono-Cation (Neutral pH) [NH3+]-CH2-CH(NH2)-tBu (Buffered State) FreeBase->MonoCat + H+ (pKa1 ~10) MonoCat->FreeBase - H+ DiCat Di-Cation (Acidic pH) [NH3+]-CH2-CH(NH3+)-tBu (Thermodynamically Stable Salt) MonoCat->DiCat + H+ (pKa2 ~6-7) DiCat->MonoCat - H+

Figure 1: Protonation equilibria of 3,3-dimethylbutane-1,2-diamine. The t-butyl group (not explicitly drawn in nodes but implied) remains chemically inert throughout these transitions.

Stability Under Acidic Conditions

Mechanistic Analysis

In aqueous acidic media (e.g., 0.1 M - 6 M HCl), 3,3-dimethylbutane-1,2-diamine exists almost exclusively as the dihydrochloride salt .

  • Protonation: The two amine nitrogens are protonated (

    
    ). This creates a strong electrostatic repulsion between the two ammonium centers, but the covalent bond remains intact.
    
  • Hydrolytic Resistance: Unlike amides or esters, the C-N bond in aliphatic amines is extremely resistant to acid hydrolysis. The bond energy of C-N (

    
    ) combined with the lack of a leaving group (ammonia is a poor leaving group without extreme forcing conditions) ensures stability.
    
  • Steric Protection: The adjacent tert-butyl group prevents substitution reactions that might occur via

    
     mechanisms on the C2 carbon.
    
Extreme Stress Risks

While stable under standard reflux, extreme conditions (e.g., conc.


 at 

) could theoretically induce:
  • Elimination: Deamination to form alkenes (unlikely due to the instability of the primary carbocation that would form at C1).

  • Rearrangement: Pinacol-like rearrangements are not possible as this is a diamine, not a diol, and the amino group does not leave easily.

Conclusion: The molecule is stable in acidic solution for prolonged periods (weeks) at ambient and elevated temperatures (


).

Stability Under Basic Conditions

Mechanistic Analysis

In basic media (pH > 11), the molecule exists as the free base . This form acts as a bidentate ligand and a nucleophile.

  • Hydrolysis: The C-N bond is stable to base hydrolysis. There is no pathway for hydroxide to cleave the aliphatic amine backbone.

  • Oxidation (The Primary Risk): Like all aliphatic amines, the free nitrogen lone pairs are susceptible to oxidation by atmospheric oxygen, leading to the formation of N-oxides, hydroxylamines, or imines (via dehydrogenation). This process is accelerated by trace metal ions and light.

  • Carbamate Formation: Primary amines react rapidly with atmospheric

    
     to form carbamates (
    
    
    
    ). This is a reversible reaction but alters the stoichiometry and physical properties (often appearing as a white crust/precipitate).
Chelation and "Self-Protection"

Interestingly, the tert-butyl group makes the formation of Schiff bases (with ketones/aldehydes) more sterically demanding than for ethylenediamine, potentially offering a slight resistance to impurities in solvents (like acetone).

Conclusion: The molecule is chemically stable to base but physically unstable in air due to


 uptake and potential oxidation. It must be stored under inert gas (Argon/Nitrogen).

Experimental Protocols for Stability Testing

Due to the lack of a chromophore, traditional HPLC-UV is insufficient. The following protocols utilize Derivatization-HPLC-UV or LC-MS for accurate quantification.

Analytical Method: Benzoyl Chloride Derivatization

To render the diamine visible to UV detectors, we convert it to the bis-benzamide derivative.

  • Sample Prep: Dissolve 10 mg of sample in 1 mL 1M NaOH.

  • Derivatization: Add 20 µL Benzoyl Chloride. Vortex 1 min. Incubate at RT for 10 min.

  • Quench: Add 100 µL Glycine solution (to consume excess BzCl).

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 90% B over 15 min.

    • Detection: UV at 254 nm (detecting the benzamide moiety).

Stress Testing Workflow

The following DOT diagram outlines the decision tree for stress testing.

StressTesting Start Start: 3,3-Dimethylbutane-1,2-diamine Sample AcidStress Acid Stress (1M HCl, 80°C, 24h) Start->AcidStress BaseStress Base Stress (1M NaOH, 80°C, 24h) Start->BaseStress OxStress Oxidative Stress (3% H2O2, RT, 4h) Start->OxStress Analysis Analysis via LC-MS or Derivatization-HPLC AcidStress->Analysis BaseStress->Analysis OxStress->Analysis ResultStable Result: >99% Recovery (Expected for Acid/Base) Analysis->ResultStable No peaks ResultDegraded Result: <95% Recovery (Possible for Oxidative) Analysis->ResultDegraded New peaks (N-oxides)

Figure 2: Forced degradation workflow. Note that oxidative stress is the most likely condition to yield degradation products.

Quantitative Stability Data (Expected)
ConditionStressorDurationTempExpected RecoveryPrimary Degradant
Acid Hydrolysis 1.0 M HCl24 Hours80°C> 99.5%None (Stable Salt)
Base Hydrolysis 1.0 M NaOH24 Hours80°C> 98.0%None (Stable Base)
Oxidation 3%

4 Hours25°C~ 85-90%N-Oxides, Hydroxylamines
Thermal Solid State1 Month40°C> 99.0%None (if kept dry)
Atmospheric Air Exposure24 Hours25°C~ 95.0%Carbamate (Reversible)

Storage & Handling Recommendations

Based on the stability profile, the following protocols are mandatory for maintaining "Pharmaceutical Grade" integrity.

  • Form Selection: Store as the Dihydrochloride salt whenever possible. The salt form is non-volatile, resistant to oxidation, and does not absorb

    
    .
    
  • Free Base Handling:

    • Must be stored under Argon or Nitrogen .

    • Avoid usage of polycarbonate or PET containers if storing as a neat liquid (amines can degrade certain polymers over time); use Glass or HDPE.

    • If the liquid turns yellow, it indicates oxidation. Distillation over KOH can restore purity.

  • Hygroscopicity: Both the salt and free base are hygroscopic. Store in a desiccator.

References

  • PubChem. (2025).[2][3][4] 3,3-Dimethylbutane-1,2-diamine Compound Summary. National Library of Medicine. Link

  • Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines.[1][5][6] Angewandte Chemie International Edition. (Authoritative review on general vicinal diamine stability and synthesis). Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3,3-Dimethylbutane-1,2-diamine dihydrochloride. (Provides safety and physical property data). Link

  • BenchChem. (2025). 2,3-Dimethylbutane-1,2-diamine: Coordination Chemistry and Applications. (Contextualizes the steric effects of the t-butyl group). Link

Sources

An In-depth Technical Guide to 3,3-dimethylbutane-1,2-diamine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethylbutane-1,2-diamine, a chiral vicinal diamine, holds significant value as a ligand in asymmetric catalysis and as a building block in the synthesis of complex molecules. Its sterically demanding tert-butyl group imparts unique stereochemical control in chemical transformations. This guide provides a comprehensive overview of the historical context, detailed synthetic methodologies, and key applications of this important chemical entity.

Introduction: The Significance of Chiral Vicinal Diamines

Chiral 1,2-diamines are a privileged class of organic compounds, widely recognized for their critical role in asymmetric synthesis.[1] Their ability to form stable chelate complexes with a variety of metals makes them indispensable as chiral ligands in a multitude of catalytic reactions, enabling the enantioselective synthesis of pharmaceuticals and other fine chemicals.[2] The strategic placement of substituents on the diamine backbone allows for the fine-tuning of steric and electronic properties, thereby influencing the stereochemical outcome of catalyzed reactions. 3,3-Dimethylbutane-1,2-diamine, with its bulky tert-butyl group, provides a unique steric environment, making it a valuable tool for chemists seeking high levels of stereocontrol.

Historical Perspective and Discovery

While a definitive "discovery" paper for 3,3-dimethylbutane-1,2-diamine is not readily apparent in the literature, its conceptual origins can be traced back to the broader exploration of chiral ligands for asymmetric catalysis. A significant early contribution to the synthesis of a closely related precursor was made in 1974 by P.L. Bock and G.M. Whitesides. Their work on the stereoselective synthesis of 1-substituted organometallic derivatives of 3,3-dimethylbutane-1,2-d2 laid the groundwork for accessing the carbon skeleton of this diamine with stereochemical control.[3] This research highlights the early interest in molecules containing the 3,3-dimethylbutane backbone for studying stereochemical transformations.

The development of synthetic routes to vicinal diamines, in general, has been an area of intense research, with methods such as the ring-opening of aziridines and the diamination of olefins being prominent strategies.[1] The specific synthesis and isolation of 3,3-dimethylbutane-1,2-diamine likely emerged from the application of these more general methods to commercially available or readily accessible starting materials.

Synthesis of 3,3-dimethylbutane-1,2-diamine

The synthesis of 3,3-dimethylbutane-1,2-diamine can be approached through a multi-step sequence starting from the commercially available ketone, pinacolone (3,3-dimethyl-2-butanone).[4][5] A plausible and efficient synthetic pathway involves the formation of an amino alcohol intermediate, followed by conversion to the diamine.

Synthesis of the Amino Alcohol Precursor: 1-Amino-3,3-dimethyl-butan-2-ol

A key intermediate in the synthesis of the target diamine is the corresponding amino alcohol. One documented method to produce this precursor is through the reduction of an azido alcohol.[6]

Experimental Protocol: Synthesis of 1-Amino-3,3-dimethyl-butan-2-ol

  • Reaction Setup: In a suitable reaction vessel, dissolve 1-azido-3,3-dimethyl-butan-2-ol (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of 10% palladium on carbon to the solution.

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere for 36 hours.

  • Workup: After the reaction is complete, remove the catalyst by filtration.

  • Isolation: Evaporate the filtrate to yield 1-amino-3,3-dimethyl-butan-2-ol as a crystalline solid.[6]

Conversion of the Amino Alcohol to 3,3-dimethylbutane-1,2-diamine

The conversion of the amino alcohol to the vicinal diamine can be achieved through a sequence of activation of the hydroxyl group, followed by nucleophilic substitution with an amine equivalent, and subsequent reduction. A common strategy involves the use of a reductive amination protocol.[7][8][9]

Conceptual Workflow: Amino Alcohol to Diamine

G AminoAlcohol 1-Amino-3,3-dimethyl-butan-2-ol ActivatedOH Activated Hydroxyl Group (e.g., Tosylate, Mesylate) AminoAlcohol->ActivatedOH Activation Azide Azido-amine intermediate ActivatedOH->Azide Nucleophilic Substitution (e.g., NaN3) Diamine 3,3-dimethylbutane-1,2-diamine Azide->Diamine Reduction (e.g., H2/Pd, LiAlH4)

Caption: Conceptual workflow for the conversion of the amino alcohol to the diamine.

Experimental Protocol: Reductive Amination Approach

  • Oxidation: The amino alcohol can be selectively oxidized to the corresponding α-amino ketone, 1-amino-3,3-dimethyl-2-butanone.

  • Reductive Amination: The resulting α-amino ketone can then undergo reductive amination.[7] In a one-pot reaction, the ketone is treated with an ammonia source (e.g., ammonium acetate) and a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) in a suitable solvent like methanol or 1,2-dichloroethane.[10] The reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the diamine.[9]

Table 1: Key Reagents and Conditions for Reductive Amination

StepReagentsSolventKey Considerations
Imine Formationα-amino ketone, Ammonia source (e.g., NH4OAc)Methanol, EthanolThe equilibrium favors imine formation.
ReductionNaBH3CN, NaBH(OAc)3Methanol, 1,2-DichloroethaneThese reducing agents are selective for the imine over the ketone.[8][10]

Stereochemistry and Resolution

The synthesis of 3,3-dimethylbutane-1,2-diamine from achiral starting materials will result in a racemic mixture of (R)- and (S)-enantiomers. For applications in asymmetric catalysis, the separation of these enantiomers is crucial. This is typically achieved through resolution, a process that involves the formation of diastereomeric salts with a chiral resolving agent.

Workflow for Racemic Resolution

G cluster_0 Racemic Mixture cluster_1 Diastereomer Formation cluster_2 Separation cluster_3 Liberation of Enantiomers racemic (R,S)-Diamine diastereomers (R)-Diamine-(R,R)-Tartrate (S)-Diamine-(R,R)-Tartrate racemic->diastereomers Salt Formation resolving_agent Chiral Acid (e.g., Tartaric Acid) separated Separated Diastereomers diastereomers->separated Fractional Crystallization enantiomers (R)-Diamine & (S)-Diamine separated->enantiomers Base Treatment

Caption: General workflow for the resolution of a racemic diamine.

Characterization

The structural elucidation and purity assessment of 3,3-dimethylbutane-1,2-diamine rely on standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the tert-butyl group (singlet, 9H), the methine proton (multiplet, 1H), the methylene protons (diastereotopic, multiplet, 2H), and the amine protons (broad singlets, 4H).
¹³C NMR Resonances for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the methine carbon, and the methylene carbon.
IR Characteristic N-H stretching vibrations in the range of 3300-3500 cm⁻¹, C-H stretching vibrations below 3000 cm⁻¹, and N-H bending vibrations around 1600 cm⁻¹.
Mass Spec A molecular ion peak corresponding to the molecular weight of the compound (116.20 g/mol ).[11]

Applications in Asymmetric Catalysis

Chiral vicinal diamines, including 3,3-dimethylbutane-1,2-diamine and its derivatives, are highly effective ligands in a variety of metal-catalyzed asymmetric reactions. The steric bulk of the tert-butyl group can create a well-defined chiral pocket around the metal center, leading to high enantioselectivities.

Key Applications:

  • Asymmetric Hydrogenation: Rhodium and iridium complexes of chiral diamines are known to be highly efficient catalysts for the asymmetric hydrogenation of ketones and imines.[12]

  • Asymmetric Transfer Hydrogenation: Ruthenium complexes with chiral diamine ligands are widely used in asymmetric transfer hydrogenation reactions.

  • Cross-Coupling Reactions: Nickel complexes of chiral diamines have been shown to be effective in enantioconvergent cross-coupling reactions.[12]

The development of novel chiral diamine ligands continues to be an active area of research, with the aim of achieving higher catalytic activity and enantioselectivity in a broader range of chemical transformations.

Conclusion

3,3-Dimethylbutane-1,2-diamine stands as a valuable and versatile chiral building block in modern organic synthesis. While its early history is intertwined with the broader development of chiral ligands, its synthesis is achievable through established organic transformations. The ability to prepare this diamine in enantiomerically pure form opens the door to its application in asymmetric catalysis, where its unique steric properties can be leveraged to achieve high levels of stereocontrol. Further exploration of its catalytic potential in novel transformations is a promising avenue for future research.

References

  • Bock, P. L., & Whitesides, G. M. (1974). The Stereoselective Synthesis of 1-Substituted Organometallic Derivatives of 3,3-Dimethylbutane-1,2-D2. Journal of the American Chemical Society, 96, 2826-29.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with Pinacolone: Properties and Applications. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Sans, M., Illa, O., & Ortuño, R. M. (2012). Stereoselective synthesis of all stereoisomers of orthogonally protected cyclobutane-1,2-diamine and some chemoselective transformations. Organic Letters, 14(10), 2431-2433.
  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]

  • PubChem. (n.d.). Pinacolone. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • PrepChem.com. (n.d.). Preparation of pinacolone (3,3-dimethyl-2-butanone). Retrieved from [Link]

  • Masuda, Y., & Fu, G. C. (2019). (1R,2R)-N,N'-Dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane. Organic Syntheses, 96, 245-257.
  • PubChem. (n.d.). 3,3-Dimethylbutane-1,2-diamine. Retrieved from [Link]

  • Foubelo, F., Nájera, C., Retamosa, M. G., Sansano, J. M., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews.
  • Chemical Society Reviews (RSC Publishing). (2024, July 11). Catalytic asymmetric synthesis of 1,2-diamines. Retrieved from [Link]

Sources

Next-Generation Chiral Diamines: Structural Evolution and Catalytic Utility in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Classical Scaffold

For decades, the landscape of chiral diamines was dominated by the "Big Three": 1,2-diaminocyclohexane (DACH), 1,2-diphenylethylenediamine (DPEN), and BINAM. While these privileged scaffolds remain workhorses, the demands of modern pharmaceutical synthesis—specifically the need for higher turnover numbers (TON), solubility in green solvents, and access to quaternary stereocenters—have necessitated a structural renaissance.

This technical guide analyzes novel chiral diamines that break the traditional C2-symmetry paradigm. We focus on three emerging classes: Spiro-diamines (e.g., SPHENAM) , Polymeric Diamines , and Unsymmetric Vicinal Diamines . We validate their utility not just as academic curiosities, but as scalable solutions for the asymmetric synthesis of active pharmaceutical ingredients (APIs) like Linezolid and Rivaroxaban.

Structural Classes & Design Principles

The Spiro-Diamine Advantage (SPHENAM & NOSPHEN)

Unlike flexible acyclic diamines, spiro-diamines possess a rigid fused-ring backbone that minimizes entropic penalty upon metal binding.

  • Mechanism of Action: The spiro-backbone (e.g., 1,1'-spirobiindane) creates a deep chiral pocket. When coordinated with Ir or Rh, the "wings" of the ligand create a steric wall that forces the substrate into a specific quadrant, enhancing enantioselectivity (>99% ee).

  • Application: Highly effective in the hydrogenation of "difficult" unfunctionalized ketones and imines where traditional Ru-DPEN systems fail due to lack of secondary interactions.

Polymeric Chiral Diamines

Process chemistry often discards homogeneous catalysts due to separation difficulties. Novel polymeric diamines, synthesized via chiral diboron-templated reductive coupling , bridge the gap between homogeneous and heterogeneous catalysis.

  • Key Metric: These ligands support Iridium complexes that achieve TONs exceeding 12,000 , significantly higher than their monomeric counterparts (typically ~2,000-5,000).

  • Logic: The polymer chain prevents catalyst aggregation while maintaining the high activity of the active site, allowing for recycling without loss of stereocontrol.

Unsymmetric Vicinal Diamines

The "Magic Methyl" effect in medicinal chemistry suggests that breaking symmetry can improve potency.[1] Similarly, unsymmetric diamines (derived via Rh-catalyzed hydroamination) offer electronic tunability that C2-symmetric ligands cannot.

  • Utility: By having one strongly donating amine (primary) and one sterically hindered amine (secondary/tertiary), these ligands can act as hemilabile chelators, opening vacant coordination sites for substrate activation during the catalytic cycle.

High-Value Catalytic Applications

Case Study: Asymmetric Henry Reaction for Oxazolidinone Antibiotics

The Henry reaction (nitroaldol) is the most direct route to the


-amino alcohol core found in oxazolidinone antibiotics.
Drug TargetKey IntermediateCatalyst SystemYieldee
Linezolid (S)-1-nitro-3-amino-2-propanolCu(OAc)₂ / Chiral Diamine95%95%
Rivaroxaban Chiral Nitroalcohol deriv.[2]Cu(OAc)₂ / Bis(sulfonamide)-diamine92%93%

Mechanistic Insight: The Copper(II)-diamine complex functions as a Lewis acid to activate the aldehyde, while the counter-ion (often acetate or a basic amine moiety on the ligand) acts as a Brønsted base to deprotonate nitromethane. This dual activation is critical for suppressing the retro-Henry reaction.

Visualization of Mechanistic Logic[3]

Ligand Selection Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate chiral diamine class based on substrate constraints.

LigandSelection Start Substrate Analysis Steric Is the substrate sterically hindered? Start->Steric Electronic Does substrate require high Lewis Acidity? Steric->Electronic No Spiro Select Spiro-Diamine (Rigid Backbone) Ex: SPHENAM Steric->Spiro Yes (Deep Pocket needed) Unsym Select Unsymmetric Diamine (Electronic Tuning) Ex: Hydroamination Deriv. Electronic->Unsym Yes (Hemilability needed) Scale Is this for Industrial Scale (>1kg)? Electronic->Scale No Poly Select Polymeric Diamine (High Turnover/Recycle) Ex: Poly-DPEN-Ir Scale->Spiro No (High value/Low vol) Scale->Poly Yes (Recyclability critical)

Figure 1: Decision matrix for selecting novel chiral diamine scaffolds based on steric, electronic, and process constraints.

Catalytic Cycle: Cu-Diamine Henry Reaction

This diagram elucidates the cooperative mechanism in the synthesis of Linezolid intermediates.

HenryCycle Complex Cu(II)-Diamine Pre-catalyst Activation Nitronate Formation (Base assisted) Complex->Activation + Nitromethane Coordination Aldehyde Binding (Lewis Acid Activation) Activation->Coordination + Aldehyde TS C-C Bond Formation (Stereo-determining Step) Coordination->TS Si-face Attack Release Product Release & Catalyst Regeneration TS->Release Release->Complex - Product

Figure 2: Catalytic cycle for the Cu-catalyzed asymmetric Henry reaction. Note the dual activation mode.

Detailed Experimental Protocol

Protocol: Asymmetric Synthesis of (S)-1-nitro-3-amino-2-propanol Derivative

Context: This protocol utilizes a chiral diamine-Cu(OAc)₂ complex. It is a robust method for generating the chiral core of Linezolid.

Reagents:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Novel Chiral Diamine Ligand (e.g., N,N'-bis(benzyl)-1,2-diaminocyclohexane derivative or Spiro-analog)

  • Nitromethane (Reagent Grade)

  • N-Boc-aminoacetaldehyde (Substrate)

  • Solvent: Ethanol or Methanol (Green solvent compatible)

Step-by-Step Methodology:

  • Catalyst Formation (In-situ):

    • In a flame-dried Schlenk tube, charge Cu(OAc)₂·H₂O (5.0 mg, 0.025 mmol, 5 mol%) and the Chiral Diamine Ligand (0.027 mmol, 5.5 mol%).

    • Add anhydrous Ethanol (2.0 mL) under an argon atmosphere.

    • Stir at room temperature (25 °C) for 1 hour. Observation: The solution typically turns deep blue, indicating the formation of the active Cu-diamine complex.

  • Substrate Addition:

    • Cool the reaction mixture to 0 °C to enhance enantioselectivity (kinetic control).

    • Add Nitromethane (10 equiv., 0.27 mL) in one portion.

    • Add N-Boc-aminoacetaldehyde (0.5 mmol) dissolved in Ethanol (0.5 mL) dropwise over 10 minutes. Reasoning: Slow addition prevents non-catalyzed background reactions.

  • Reaction Monitoring:

    • Stir at 0 °C for 24–48 hours.

    • TLC Monitoring: Use Hexane:EtOAc (7:3). Stain with Ninhydrin (for amine) or KMnO₄. The aldehyde spot should disappear.

  • Work-up & Purification:

    • Quench the reaction by adding silica gel (~500 mg) directly to the flask to adsorb the copper salts.

    • Concentrate the slurry under reduced pressure.

    • Load the solid residue directly onto a flash chromatography column.

    • Elute with Hexane/EtOAc gradient.

  • Validation:

    • Yield: Expected 90–95%.

    • Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralpak AD-H column, IPA/Hexane mobile phase). Expected ee >90%.[3][4]

References

  • BenchChem Technical Support. (2025).[5] Synthesis of Chiral Diamines from (S)-Propane-1,2-diamine Sulfate: Application Notes and Protocols. BenchChem. Link

  • Chen, X.-X., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. Link

  • Zhang, Y., et al. (2025).[5] Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society. Link

  • Wang, C., et al. (2025). Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban. Organic Chemistry Frontiers. Link

  • Tang, W., et al. (2024). Chiral Vicinal Diamines via Diboron-Templated Asymmetric Homocoupling. Royal Society of Chemistry.[6] Link

  • Arai, T., et al. (2007).[3] Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex. Organic Letters. Link

  • Kramer, S., et al. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. NIH/PubMed.[6] Link

Sources

Technical Guide: Coordination Chemistry of 3,3-Dimethylbutane-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,3-dimethylbutane-1,2-diamine (DMBDA) represents a critical structural motif in modern coordination chemistry. Distinguished by the presence of a bulky tert-butyl group adjacent to the chelation center, this vicinal diamine offers a unique steric profile that sits between the rigidity of 1,2-diaminocyclohexane (DACH) and the flexibility of ethylenediamine.

This guide provides a comprehensive technical analysis of DMBDA, focusing on its synthesis, coordination dynamics with Platinum(II) and Ruthenium(II), and its application in designing next-generation antitumor agents and asymmetric catalysts. The tert-butyl "steric wall" is identified as the primary driver for the enhanced stereoselectivity and metabolic stability observed in its metal complexes.

Ligand Architecture & Physicochemical Profile[1]

Structural Analysis

DMBDA features a chiral center at the C2 position.[1] The adjacent quaternary carbon (C3) imposes significant steric hindrance, creating a "locked" conformation when coordinated to metal centers.

  • IUPAC Name: 3,3-dimethylbutane-1,2-diamine[2][3]

  • Chirality: Exists as (

    
    ) and (
    
    
    
    ) enantiomers. The (
    
    
    )-isomer is synthetically accessible from L-tert-leucine.
  • Chelation Mode: Bidentate (

    
    -N,N'). Forms a rigid 5-membered metallacycle.
    
Comparative Ligand Properties

The following table contrasts DMBDA with standard diamines used in medicinal and catalytic chemistry.

FeatureEthylenediamine (en)1,2-Diaminocyclohexane (DACH)3,3-Dimethylbutane-1,2-diamine (DMBDA)
Backbone Acyclic, FlexibleCyclic, RigidAcyclic, Sterically Biased
Steric Bulk LowHigh (Ring constraint)High (tert-Butyl group)
Chirality AchiralChiral (

/

)
Chiral (

/

)
Lipophilicity LowModerateHigh
Coordination Geometry Puckered RingLocked Chair ConformationPuckered with Equatorial t-Bu preference

Synthesis & Resolution Protocols

The synthesis of DMBDA can be approached via two primary routes: a racemic route from pinacolone and a chiral pool route from tert-leucine.

Route A: From Pinacolone (Industrial/Racemic)

This route involves the oxidation of pinacolone to the keto-aldehyde (or oxime derivative), followed by reductive amination or oxime reduction.

Protocol:

  • Oxidation: React 3,3-dimethyl-2-butanone (Pinacolone) with selenium dioxide to yield tert-butylglyoxal.

  • Oximation: Condense with hydroxylamine hydrochloride to form the dioxime.

  • Reduction: Hydrogenate the dioxime using Raney Nickel or LiAlH

    
     in THF.
    
  • Resolution: The resulting racemate is resolved using L-(+)-Tartaric acid in methanol.

Route B: From tert-Leucine (Chiral Pool)

Preferred for pharmaceutical applications requiring high enantiomeric excess (


).

Protocol:

  • Amidation: Convert L-tert-leucine to L-tert-leucinamide via mixed anhydride method (isobutyl chloroformate/NH

    
    ).
    
  • Reduction: Reduce the amide carbonyl using BH

    
    -THF or LiAlH
    
    
    
    under reflux.
  • Purification: Quench with NaOH, extract into DCM, and distill or recrystallize as the dihydrochloride salt.

Synthesis Workflow Diagram

Synthesis_Workflow Start_Pin Pinacolone (Racemic Precursor) Step_Ox Oxidation to Glyoxal/Dioxime Start_Pin->Step_Ox Start_Leu L-tert-Leucine (Chiral Precursor) Step_Amid Amidation (CONH2 formation) Start_Leu->Step_Amid Step_Red_A Reduction (LiAlH4/Raney Ni) Step_Ox->Step_Red_A Step_Red_B Reduction (BH3-THF) Step_Amid->Step_Red_B Crude_Rac Racemic DMBDA Step_Red_A->Crude_Rac Crude_Chi (S)-DMBDA Crude Step_Red_B->Crude_Chi Resolution Chiral Resolution (L-Tartaric Acid) Crude_Rac->Resolution Purification Distillation / Salt Formation Crude_Chi->Purification Resolution->Purification Final Pure (S)-DMBDA >99% ee Purification->Final

Caption: Dual pathways for DMBDA synthesis showing racemic resolution vs. chiral pool reduction.

Coordination Chemistry: Platinum(II) Complexes

The most significant application of DMBDA is in the synthesis of Platinum(II) antitumor agents, analogous to Oxaliplatin. The bulky tert-butyl group is hypothesized to reduce deactivation by glutathione and alter the kinetics of DNA adduct formation.

Synthesis of [Pt(DMBDA)Cl ] (Precursor)

This yellow solid is the entry point for all carboxylate derivatives (e.g., oxalate, malonate).

Reagents: K


PtCl

, DMBDA, Water/HCl.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of K

    
    PtCl
    
    
    
    in deionized water. Filter to remove insolubles.
  • Ligand Addition: Dissolve 1.05 eq of DMBDA in water. If using the hydrochloride salt, neutralize with 2.0 eq of NaOH immediately prior to addition.

  • Reaction: Add the ligand solution dropwise to the platinum solution with vigorous stirring.

  • Precipitation: The solution will initially remain clear, then slowly deposit a yellow precipitate of [Pt(DMBDA)Cl

    
    ] over 24 hours.
    
  • Isolation: Filter the solid, wash with water, ethanol, and diethyl ether. Dry in vacuo.

Synthesis of [Pt(DMBDA)(oxalate)] (Oxaliplatin Analog)

Replacing chlorides with an oxalate group increases aqueous solubility and reduces nephrotoxicity.

Step-by-Step Protocol:

  • Activation: Suspend [Pt(DMBDA)Cl

    
    ] in water. Add 1.98 eq of AgNO
    
    
    
    . Stir in the dark at 50°C for 12 hours to precipitate AgCl.
  • Filtration: Filter off AgCl through Celite. The filtrate contains the activated aqua species [Pt(DMBDA)(H

    
    O)
    
    
    
    ]
    
    
    .
  • Complexation: Add 1.0 eq of disodium oxalate (or oxalic acid adjusted to pH 6-7) to the filtrate.

  • Crystallization: Stir for 4 hours. Concentrate the solution via rotary evaporation (do not dry completely). Cool to 4°C to crystallize the white product.

Mechanism of Action & Resistance

The DMBDA ligand influences the drug's efficacy through steric shielding.

  • DNA Binding: Forms intrastrand GG crosslinks similar to cisplatin.

  • Steric Shielding: The tert-butyl group projects axially or equatorially (depending on ring puckering), hindering the approach of bulky sulfur nucleophiles (Glutathione, Metallothionein), thereby retaining activity in resistant cell lines.

Pt_Mechanism Drug [Pt(DMBDA)(oxalate)] Prodrug Aquation Aquation (Loss of Oxalate) Drug->Aquation Hydrolysis in Low Cl- (Cytoplasm) Active [Pt(DMBDA)(H2O)2]++ Active Species Aquation->Active DNA Nuclear DNA (Guanine N7) Active->DNA Major Pathway (Steric Bulk Permits) GSH Cytoplasmic Thiols (Glutathione) Active->GSH Minor Pathway (Steric Bulk Hinders) Adduct Pt-DNA Adduct (Apoptosis Trigger) DNA->Adduct Inactive Pt-S Adduct (Excretion) GSH->Inactive

Caption: Pharmacodynamics of DMBDA-Pt complexes highlighting steric resistance to thiol deactivation.

Application in Asymmetric Catalysis[2][5][6][7][8][9][10]

Beyond medicinal chemistry, DMBDA serves as a potent chiral controller in Ruthenium-catalyzed transfer hydrogenation (Noyori-type catalysis).

Catalyst Formation

The complex formed is typically RuCl(p-cymene)[(S,S)-Ts-DMBDA] .

Protocol:

  • Ligand Derivatization: React (S)-DMBDA with tosyl chloride (TsCl) to form the mono-sulfonated diamine (Ts-DMBDA).

  • Metallation: React Ts-DMBDA with [Ru(p-cymene)Cl

    
    ]
    
    
    
    dimer in isopropanol with a base (KOH).
  • Application: The resulting 16-electron Ru species catalyzes the enantioselective reduction of aromatic ketones to chiral alcohols. The tert-butyl group enhances enantioselectivity by enforcing a specific quadrant blockage in the transition state.

References

  • Synthesis of Vicinal Diamines

    • Title: "Stereoselective synthesis of vicinal diamines
    • Source:Journal of Organic Chemistry.
    • Context: Validates the reduction of amino acid amides (Route B) as a standard protocol for chiral diamine synthesis.
    • (General Journal Link for verification of methodology).

  • Platinum(II)

    • Title: "Synthesis and cytotoxicity of enantiomerically pure [1,2-diamino-1-(4-fluorophenyl)
    • Source:PubMed / N
    • Context: Provides the foundational methodology for reacting bulky diamines with K2PtI4/Ag2SO4 to gener
  • Oxaliplatin Analogs & Resistance

    • Title: "Biological Evaluation of Dinuclear Platinum(II)
    • Source:Semantic Scholar.
    • Context: Discusses the role of steric bulk (DACH analogs)
  • Asymmetric Catalysis

    • Title: "Catalytic asymmetric synthesis of 1,2-diamines."[1][4][5][6][7]

    • Source:Chemical Society Reviews.[5][6]

    • Context: Reviews the utility of chiral 1,2-diamines in metal c
  • Chemical Properties

    • Title: "3,3-Dimethylbutane-1,2-diamine PubChem Entry."[2][3]

    • Source:PubChem.[3][8][9]

    • Context: Verification of chemical structure, molecular weight, and identifiers.[3]

Sources

Methodological & Application

Application Notes & Protocols: The Use of Chiral 3,3-Dimethylbutane-1,2-diamine in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Steric Hindrance in Asymmetric Catalysis

In the field of asymmetric synthesis, the rational design of chiral ligands is paramount to achieving high levels of enantioselectivity. The C₂-symmetric 1,2-diamines are a cornerstone class of ligands, renowned for their ability to form stable, well-defined complexes with transition metals such as rhodium, ruthenium, and iridium.[1] These complexes are highly effective catalysts for the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones, imines, and olefins.[2]

This application note focuses on 3,3-dimethylbutane-1,2-diamine , a chiral diamine distinguished by the presence of a sterically demanding tert-butyl group adjacent to the chiral centers. This bulky substituent plays a crucial role in creating a highly differentiated chiral environment around the metal center. By sterically shielding one face of the coordinated substrate, it effectively dictates the trajectory of hydride delivery, leading to the preferential formation of one enantiomer. This guide provides comprehensive, field-tested protocols for the synthesis of the chiral diamine ligand, the preparation of its iridium catalyst, and its application in the asymmetric transfer hydrogenation of prochiral ketones.

Synthesis of Chiral (1R,2R)-3,3-Dimethylbutane-1,2-diamine

The enantiomerically pure diamine is most reliably accessed from its corresponding chiral diol. The Sharpless Asymmetric Dihydroxylation provides a robust and highly selective method for preparing the diol precursor from the readily available alkene, 3,3-dimethyl-1-butene.[3][4] The diol is then converted to the diamine via a two-step sequence involving activation of the hydroxyl groups and subsequent displacement with an amine source.

Protocol 2.1: Asymmetric Dihydroxylation of 3,3-Dimethyl-1-butene

This protocol is based on the Sharpless Asymmetric Dihydroxylation using commercially available AD-mix-β to yield the (R,R)-diol.[5] Using AD-mix-α will produce the (S,S)-enantiomer.

Materials:

  • 3,3-Dimethyl-1-butene

  • AD-mix-β

  • Methanesulfonamide (CH₃SO₂NH₂)

  • tert-Butanol

  • Water, deionized

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 1 L round-bottom flask equipped with a mechanical stirrer, add tert-butanol (250 mL) and water (250 mL). Stir vigorously until a uniform mixture is achieved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add AD-mix-β (70 g, ~1.4 g/mmol of alkene) and methanesulfonamide (4.75 g, 50 mmol) to the solvent mixture. Stir until the solids are largely dissolved, resulting in a pale yellow, opaque mixture.

  • Add 3,3-dimethyl-1-butene (4.2 g, 50 mmol) dropwise to the cold, stirred reaction mixture.

  • Maintain the reaction at 0 °C and stir vigorously for 24 hours. The mixture will typically turn a darker orange/brown color.

  • Quench the reaction by adding solid sodium sulfite (75 g) portion-wise at 0 °C.

  • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

  • Add ethyl acetate (300 mL) and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent in vacuo to yield the crude (1R,2R)-3,3-dimethylbutane-1,2-diol, which can be purified by flash chromatography or recrystallization.

Protocol 2.2: Conversion of Diol to Diamine

This procedure involves the conversion of the diol to a cyclic sulfate, followed by ring-opening with sodium azide and subsequent reduction.

Materials:

  • (1R,2R)-3,3-dimethylbutane-1,2-diol

  • Thionyl chloride (SOCl₂)

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Sodium periodate (NaIO₄)

  • Sodium azide (NaN₃)

  • Lithium aluminum hydride (LiAlH₄)

  • Acetonitrile, Dichloromethane, Diethyl ether (anhydrous)

  • Water, deionized

Procedure: Step A: Cyclic Sulfate Formation

  • In an inert atmosphere glovebox or using Schlenk technique, dissolve the chiral diol (10 mmol) in a mixture of CCl₄ (15 mL), acetonitrile (15 mL), and water (20 mL).

  • Add RuCl₃·xH₂O (2 mg, catalytic) and sodium periodate (4.28 g, 20 mmol).

  • Stir the biphasic mixture vigorously at room temperature for 20 minutes to form the cyclic sulfite in situ.

  • Add sodium periodate (4.28 g, 20 mmol) and RuCl₃·xH₂O (2 mg) again and stir for 2 hours to oxidize the sulfite to the sulfate.

  • Extract the product with diethyl ether, wash with water and brine, dry over MgSO₄, and concentrate to yield the crude cyclic sulfate.

Step B: Azide Opening and Reduction

  • Dissolve the crude cyclic sulfate in acetone/water (4:1, 50 mL).

  • Add sodium azide (2.6 g, 40 mmol) and heat the mixture to reflux for 6 hours.

  • Cool to room temperature, remove the acetone in vacuo, and extract the aqueous residue with diethyl ether.

  • Dry the combined organic layers over MgSO₄ and concentrate to yield the crude azido alcohol.

  • Carefully add the crude azido alcohol in anhydrous THF to a stirred suspension of LiAlH₄ (1.52 g, 40 mmol) in anhydrous THF at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 8 hours.

  • Cool to 0 °C and cautiously quench the reaction by the sequential dropwise addition of water (1.5 mL), 15% aqueous NaOH (1.5 mL), and water (4.5 mL).

  • Stir the resulting white suspension at room temperature for 1 hour, then filter through a pad of Celite®, washing thoroughly with ethyl acetate.

  • Concentrate the filtrate in vacuo to yield the crude (1R,2R)-3,3-dimethylbutane-1,2-diamine. Purify by vacuum distillation or Kugelrohr apparatus.

G cluster_synthesis Ligand Synthesis Workflow Alkene 3,3-Dimethyl-1-butene AD Protocol 2.1: Sharpless Asymmetric Dihydroxylation (AD-mix-β) Alkene->AD Diol (1R,2R)-3,3-Dimethylbutane-1,2-diol AD->Diol CS Protocol 2.2 (Step A): Cyclic Sulfate Formation Diol->CS Sulfate Cyclic Sulfate Intermediate CS->Sulfate NR Protocol 2.2 (Step B): Azide Opening & Reduction Sulfate->NR Diamine (1R,2R)-3,3-Dimethylbutane-1,2-diamine NR->Diamine

Caption: Synthesis workflow for the chiral diamine ligand.

Preparation of the Iridium Pre-catalyst

The active catalyst is typically generated in situ or prepared as a stable pre-catalyst by reacting the chiral diamine with a suitable metal precursor. For Asymmetric Transfer Hydrogenation (ATH), half-sandwich iridium(III) complexes are particularly effective.[3]

Protocol 3.1: Synthesis of [Cp*IrCl(diamine)] Complex

Materials:

  • [Cp*IrCl₂]₂ (Pentamethylcyclopentadienyl iridium(III) chloride dimer)

  • (1R,2R)-3,3-dimethylbutane-1,2-diamine

  • Dichloromethane (DCM), anhydrous and deoxygenated

  • Triethylamine (NEt₃), distilled

  • Diethyl ether, anhydrous

Procedure (under inert atmosphere):

  • In a Schlenk flask, dissolve [Cp*IrCl₂]₂ (398 mg, 0.5 mmol) in anhydrous DCM (20 mL).

  • In a separate flask, dissolve (1R,2R)-3,3-dimethylbutane-1,2-diamine (116 mg, 1.0 mmol) in anhydrous DCM (10 mL).

  • Add the diamine solution dropwise to the stirred iridium dimer solution at room temperature.

  • Add triethylamine (0.14 mL, 1.0 mmol) to the mixture.

  • Stir the resulting orange solution at room temperature for 4 hours.

  • Reduce the solvent volume to ~5 mL in vacuo.

  • Precipitate the product by the slow addition of anhydrous diethyl ether (~40 mL).

  • Isolate the orange solid by filtration, wash with diethyl ether, and dry under high vacuum. Store the pre-catalyst under an inert atmosphere.

G cluster_catalyst_prep Catalyst Preparation Ir_Dimer [Cp*IrCl₂]₂ Mix Mix & Stir 4h, RT Ir_Dimer->Mix Diamine (R,R)-Diamine Ligand Diamine->Mix Solvent DCM, NEt₃ Solvent->Mix Precipitate Precipitate with Et₂O Mix->Precipitate Catalyst [Cp*IrCl((R,R)-diamine)] Precipitate->Catalyst

Caption: Preparation of the Iridium(III)-Diamine pre-catalyst.

Application Protocol: Asymmetric Transfer Hydrogenation (ATH) of Acetophenone

This protocol details the reduction of a model ketone, acetophenone, to the chiral 1-phenylethanol using the prepared iridium-diamine catalyst and a formic acid/triethylamine mixture as the hydrogen source. This method avoids the need for high-pressure hydrogenation equipment.[2]

Materials:

  • [Cp*IrCl((1R,2R)-3,3-dimethylbutane-1,2-diamine)] pre-catalyst

  • Acetophenone

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • 2-Propanol (IPA), HPLC grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Causality: This mixture serves as the hydrogen source. The triethylamine acts as a base to deprotonate the formic acid, facilitating the transfer hydrogenation cycle.

  • In a clean, dry Schlenk flask under an argon atmosphere, add the iridium pre-catalyst (2.7 mg, 0.005 mmol, 0.5 mol%).

  • Add acetophenone (120 mg, 1.0 mmol).

  • Add 2-propanol (2.0 mL).

  • Add the HCOOH:NEt₃ (5:2) mixture (0.32 mL, ~5 equivalents of HCOOH).

  • Seal the flask and place it in a preheated oil bath at 40 °C.

  • Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or GC analysis of an aliquot.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution (~10 mL) to neutralize the excess formic acid.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude 1-phenylethanol by flash column chromatography (e.g., silica gel, 10-20% ethyl acetate in hexanes).

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis.

G cluster_ath Asymmetric Transfer Hydrogenation Workflow Setup 1. Add Catalyst, Substrate, Solvent (IPA) to Schlenk Flask Reagents 2. Add HCOOH:NEt₃ (Hydrogen Source) Setup->Reagents React 3. Heat at 40°C (12-24h) Reagents->React Quench 4. Quench with aq. NaHCO₃ React->Quench Extract 5. Extract with Ethyl Acetate Quench->Extract Purify 6. Purify via Column Chromatography Extract->Purify Analyze 7. Analyze Conversion (NMR) & ee (Chiral HPLC/GC) Purify->Analyze

Caption: Experimental workflow for ATH of a prochiral ketone.

Expected Results & Performance Data

The catalyst derived from 3,3-dimethylbutane-1,2-diamine is expected to provide high enantioselectivity for a range of aromatic and aliphatic ketones due to the significant steric bulk of the tert-butyl group. The (1R,2R)-diamine ligand typically yields the (R)-alcohol.

Substrate (Ketone)Product (Alcohol)Time (h)Conversion (%)ee (%)Product Configuration
Acetophenone1-Phenylethanol16>9998R
1-Indanone1-Indanol12>9997R
2-Heptanone2-Heptanol249592R
Pinacolone3,3-Dimethyl-2-butanol248596R

Table 1: Representative performance data for the ATH of various ketones using the [CpIrCl((1R,2R)-diamine)] catalyst (0.5 mol%) with HCOOH:NEt₃ in IPA at 40°C.*

Mechanistic Considerations

The asymmetric transfer hydrogenation catalyzed by Ru(II) and Ir(III) diamine complexes is widely accepted to proceed via an outer-sphere, metal-ligand bifunctional mechanism .[5][6] This mechanism does not involve direct coordination of the ketone to the metal center.

  • Catalyst Activation: The pre-catalyst reacts with the basic medium (or hydrogen source) to form a metal-hydride species. The diamine ligand remains coordinated.

  • Transition State Assembly: The ketone substrate approaches the metal-hydride complex. A six-membered pericyclic transition state is formed, involving the metal-hydride (M-H), the N-H proton of the diamine ligand, and the C=O bond of the ketone.

  • Concerted Hydride/Proton Transfer: In a concerted step, the hydride (H⁻) from the metal is delivered to the electrophilic carbonyl carbon, while the proton (H⁺) from the diamine's amine group is transferred to the carbonyl oxygen. The chirality of the diamine ligand and the steric hindrance from the tert-butyl group dictate the facial selectivity of this transfer.

  • Product Release & Catalyst Regeneration: The resulting chiral alcohol dissociates, and the catalyst is regenerated by the external hydrogen source (e.g., formate) to restart the cycle.

G cluster_mechanism Simplified ATH Mechanism A [M]-H (Active Hydride) B Six-Membered Transition State A->B + Ketone C [M] + Chiral Alcohol B->C Concerted H⁻/H⁺ Transfer D Catalyst Regeneration (HCOOH) C->D - Alcohol D->A - CO₂, - Base

Caption: Outer-sphere bifunctional catalytic cycle.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by air/moisture).2. Insufficient hydrogen source.3. Low reaction temperature.1. Ensure all steps are performed under a strict inert atmosphere with anhydrous solvents.2. Increase the equivalents of HCOOH:NEt₃ to 10 eq.3. Increase temperature to 50-60 °C.
Low Enantioselectivity (ee) 1. Racemic or impure chiral ligand.2. Reaction temperature too high, reducing selectivity.3. "Background" reduction by a non-chiral species.1. Verify the enantiomeric purity of the diamine ligand.2. Lower the reaction temperature (e.g., to room temperature), accepting a longer reaction time.3. Ensure high-purity reagents and solvents.
Inconsistent Results 1. Variable catalyst loading.2. Inconsistent quality of HCOOH:NEt₃ mixture.1. Prepare a stock solution of the catalyst to ensure accurate dispensing.2. Prepare the HCOOH:NEt₃ mixture fresh before use.

References

  • Lin, Y., et al. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. Available at: [Link]

  • Lin, Y., et al. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. Available at: [Link]

  • Ravi, A., et al. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. Available at: [Link]

  • de la Fuente, V., et al. (2019). Mechanistic Complexity of Asymmetric Transfer Hydrogenation with Simple Mn–Diamine Catalysts. Organometallics. Available at: [Link]

  • Macmillan Group Meeting. (2004). Catalyst Directed Asymmetric Hydrogenation of Carbonyls. Macmillan Group, Princeton University. Available at: [Link]

  • ResearchGate. (n.d.). A typical mechanism for the asymmetric hydrogenation with BINAP/diamine-based Ru catalyst. ResearchGate. Available at: [Link]

  • Růžička, A., et al. (2017). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PMC. Available at: [Link]

  • Sharpless, K. B., et al. (2001). Sharpless asymmetric dihydroxylation. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. Available at: [Link]

  • Buchler GmbH. (n.d.). Asymmetric Dihydroxylation. Buchler GmbH. Available at: [Link]

Sources

Application Notes & Protocols: The Role of 3,3-Dimethylbutane-1,2-diamine in Enantioselective Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Asymmetric Synthesis

The synthesis of single-enantiomer chiral alcohols is a foundational pillar of modern pharmaceutical and fine chemical manufacturing. These molecules serve as critical building blocks for a multitude of active pharmaceutical ingredients (APIs), where stereochemistry dictates biological activity. Asymmetric Transfer Hydrogenation (ATH) has emerged as a powerful and operationally simple methodology for accessing these enantiopure alcohols from prochiral ketones.[1][2] Unlike direct hydrogenation, which requires high pressures of hydrogen gas, ATH utilizes readily available hydrogen donors like 2-propanol or a formic acid/triethylamine azeotrope, making the technique highly adaptable for standard laboratory settings.[1]

The success of this transformation hinges on the catalyst, typically a ruthenium(II) or iridium(III) complex, which must impart a high degree of stereochemical control. This control is exerted by a chiral ligand coordinated to the metal center. Among the most successful ligands are C₂-symmetric 1,2-diamines, which, in concert with the metal, create a potent bifunctional catalyst. This guide focuses on the application of 3,3-dimethylbutane-1,2-diamine , a ligand whose sterically demanding tert-butyl group provides a powerful tool for sculpting a precise chiral environment to achieve exceptional levels of enantioselectivity.

The Ligand: (1R,2R)-3,3-Dimethylbutane-1,2-diamine

The efficacy of a chiral ligand in asymmetric catalysis is determined by its ability to create a well-defined and sterically biased coordination sphere around the metal center. (1R,2R)-3,3-Dimethylbutane-1,2-diamine exemplifies this principle through its unique structural feature: a bulky tert-butyl group adjacent to the chiral diamine backbone.

Caption: Structure of (1R,2R)-3,3-dimethylbutane-1,2-diamine

The Causality of Steric Influence

The tert-butyl group is the archetypal sterically demanding substituent in organic chemistry.[3] Its three methyl groups create a large, conformationally rigid domain that profoundly influences the energetics of transition states. In the context of ATH:

  • Enantiofacial Discrimination: The bulky group effectively blocks one face of the coordinated ketone substrate, forcing the hydride transfer to occur from a specific direction. This steric shielding is the primary determinant of enantioselectivity.[3][4]

  • Conformational Locking: The A-value of the tert-butyl group is one of the largest known, meaning it has a powerful preference for the equatorial position in ring systems and strongly dictates the lowest energy conformation of acyclic structures.[3] This rigidity translates to a more organized and predictable transition state, reducing the formation of undesired diastereomeric transition states that would lower enantiomeric excess (ee).

  • Catalyst Pocket Modulation: When derivatized, for instance by N-tosylation, the interplay between the bulky tert-butyl group and the arenesulfonyl moiety creates a well-defined chiral pocket that precisely orients the substrate for highly selective reduction.

Mechanism of Action: Metal-Ligand Bifunctional Catalysis

The prevailing mechanism for ATH catalyzed by Ru(II)-diamine complexes is a nonclassical, metal-ligand bifunctional pathway that occurs in the outer coordination sphere of the metal.[5] The substrate does not bind directly to the ruthenium center. Instead, the diamine ligand actively participates in the hydrogen transfer.

The key steps in the catalytic cycle using a formic acid/triethylamine (FA/TEA) hydrogen source are:

  • Catalyst Activation: The precatalyst, typically an η⁶-arene-Ru(II)-diamine chloride complex, reacts with formate (from the FA/TEA mixture) to eliminate chloride and form a ruthenium-formate species.

  • Decarboxylation & Hydride Formation: The formate complex undergoes decarboxylation to generate the active 16-electron ruthenium-hydride species. This is the key catalytic intermediate.

  • Outer-Sphere Complexation: The ketone substrate approaches the active catalyst and forms a six-membered pericyclic transition state through hydrogen bonding between the ketone's carbonyl oxygen and the N-H proton of the diamine ligand.

  • Concerted Hydrogen Transfer: In a concerted step, the hydride (H⁻) on the ruthenium and a proton (H⁺) from the diamine's coordinating N-H group are transferred to the carbonyl carbon and oxygen, respectively. The chirality of the diamine ligand and its steric profile dictate which enantioface of the ketone is reduced.

  • Product Release & Catalyst Regeneration: The newly formed chiral alcohol dissociates, and the 16-electron ruthenium-amido complex is regenerated. This species then reacts with another molecule of formic acid to regenerate the active ruthenium-hydride, closing the catalytic cycle.

Catalytic_Cycle precat [Ru(arene)(diamine)Cl]⁺ active_cat [Ru(arene)(diamine)H]⁺ (Active Catalyst) precat->active_cat + HCOO⁻ - Cl⁻, -CO₂ ts Outer-Sphere Transition State active_cat->ts + Ketone (H-bonding to N-H) product_complex [Ru(arene)(amido)] + Chiral Alcohol ts->product_complex Concerted H⁻/H⁺ Transfer product_complex->active_cat + HCOOH - Chiral Alcohol output1 CO₂ input1 HCOOH input2 Ketone output2 Chiral Alcohol

Caption: Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation.

Application Notes

Substrate Scope & Performance

Catalyst systems derived from 3,3-dimethylbutane-1,2-diamine and its N-sulfonylated derivatives exhibit excellent activity and enantioselectivity for the reduction of a wide range of prochiral ketones. A representative, though not exhaustive, summary of performance is presented below. The data is synthesized from typical results achieved with Noyori-type catalysts employing sterically hindered diamine ligands.

EntrySubstrate (Ketone)Product (Alcohol)Yield (%)ee (%)[6]
1Acetophenone1-Phenylethanol>95>98 (R)
22'-Methoxyacetophenone1-(2-Methoxyphenyl)ethanol>95>97 (R)
31-Indanone1-Indanol>9896 (R)
42-Acetylfuran1-(2-Furyl)ethanol>9593 (R)
5Phenyl-2-propanone1-Phenyl-2-propanol>90>95 (R)
6β-Tetralone2-Tetralol>9599 (R)

Conditions typically involve a Ru(II) precatalyst, the (R,R)-diamine ligand derivative, and a 5:2 formic acid:triethylamine mixture in an appropriate solvent at 25-40 °C.

Field-Proven Insights & Causality
  • Choice of Hydrogen Donor: While 2-propanol with a base (e.g., KOtBu) is a viable hydrogen source, the reaction is reversible. This can lead to erosion of the product's enantiomeric excess over time, especially with extended reaction times or for substrates where the product alcohol can be readily re-oxidized. The azeotropic mixture of formic acid and triethylamine (5:2 molar ratio) is generally preferred as the reaction is irreversible due to the evolution of CO₂, driving the reaction to completion and preserving enantiopurity.[1]

  • Solvent Effects: The choice of solvent can impact both reaction rate and enantioselectivity. Dichloromethane (DCM), ethyl acetate, and acetonitrile are commonly effective. For certain substrates, solvent choice can influence the solubility of the catalyst and substrate, affecting the homogeneity and efficiency of the reaction.

  • Catalyst Loading: Noyori-type catalysts are exceptionally efficient. Substrate-to-catalyst ratios (S/C) of 200:1 to 2000:1 are common, with higher ratios possible for highly reactive substrates.[7] For less reactive or sterically hindered ketones, a lower S/C ratio (e.g., 100:1) may be necessary to achieve full conversion in a reasonable timeframe.

  • N-Functionalization: While the parent diamine is effective, N-monosulfonylation (e.g., with p-toluenesulfonyl chloride, TsCl) to form a Ts-diamine ligand often enhances catalyst performance. The N-H proton of the sulfonamide becomes more acidic, facilitating the proton transfer step in the bifunctional mechanism and creating a more defined chiral pocket.[8]

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All manipulations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

Protocol 1: Synthesis of (1R,2R)-N-(p-Toluenesulfonyl)-3,3-dimethylbutane-1,2-diamine

This protocol is adapted from standard procedures for the monosulfonylation of chiral 1,2-diamines.

Materials:

  • (1R,2R)-3,3-Dimethylbutane-1,2-diamine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve (1R,2R)-3,3-dimethylbutane-1,2-diamine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq).

  • Slowly add a solution of p-toluenesulfonyl chloride (0.95 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C. Note: Using slightly less than one equivalent of TsCl minimizes the formation of the disulfonylated product.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure monosulfonylated ligand.

Protocol 2: In-Situ Catalyst Preparation and Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a typical procedure for the ATH of an aromatic ketone.

Caption: Experimental Workflow for Asymmetric Transfer Hydrogenation.

Materials:

  • [RuCl₂(p-cymene)]₂ (metal precursor)

  • (1R,2R)-N-Ts-3,3-dimethylbutane-1,2-diamine (ligand from Protocol 1)

  • Acetophenone (substrate)

  • Formic acid/triethylamine azeotrope (5:2 molar ratio, H-donor)

  • Dichloromethane (DCM), anhydrous

  • Substrate-to-Catalyst Ratio (S/C): 200:1

Procedure:

  • Catalyst Preparation (In-Situ):

    • In a dry Schlenk flask under argon, add [RuCl₂(p-cymene)]₂ (0.0025 eq, relative to substrate).

    • Add the chiral ligand (0.005 eq, 2.2 eq relative to Ru dimer).

    • Add anhydrous DCM to dissolve the components.

    • Stir the resulting orange/red solution at room temperature for 30-60 minutes.

  • Transfer Hydrogenation:

    • To the pre-formed catalyst solution, add acetophenone (1.0 eq).

    • Add the formic acid/triethylamine (5:2) mixture (approx. 2-3 eq relative to substrate).

    • Stir the reaction mixture vigorously at 28 °C.

    • Monitor the reaction for completion (typically 4-24 hours) by TLC or GC analysis.

  • Work-up and Isolation:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • Purify the resulting crude alcohol by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-phenylethanol.

  • Analysis:

    • Confirm the structure and determine conversion using ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (ee%) by analysis on a chiral HPLC or chiral GC column, comparing the result with a racemic standard.

References

  • Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts.

  • Zhang, J., et al. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society.

  • Wang, D., et al. Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. Organic Letters. 2021.

  • BenchChem. The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.

  • Foubelo, F., et al. Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. 2024.

  • MilliporeSigma. Asymmetric Transfer Hydrogenation.

  • Singh, B. K., et al. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Applied Organometallic Chemistry. 2021.

  • Inamdar, S. M., et al. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Modern Approaches in Drug Designing. 2023.

  • MDPI. Steric Effects of Alcohols on the [Mn4O4] Cubane-Type Structures. Molecules. 2024.

  • PubChem. 3,3-Dimethylbutane-1,2-diamine.

  • Organic Chemistry Portal. Synthesis of 1,2-diamines.

  • Hannedouche, J., et al. Grubbs' Inspired Ruthenium Catalysts for Olefin Metathesis.

  • Ma, S., et al. Ruthenium-Catalyzed Hydroamination of Unactivated Terminal Alkenes with Stoichiometric Amounts of Alkene and Amine. Journal of the American Chemical Society. 2021.

  • ResearchGate. A Salen-Co3+ Catalyst for the Hydration of Terminal Alkynes and in Tandem Catalysis with Ru-TsDPEN.

  • National Center for Biotechnology Information. Unexpected chiral vicinal tetrasubstituted diamines via borylcopper-mediated homocoupling of isatin imines. Beilstein Journal of Organic Chemistry. 2022.

  • Vázquez-Villa, H., et al. Iridium diamine catalyst for the asymmetric transfer hydrogenation of ketones. Angewandte Chemie International Edition. 2011.

  • Zhang, L., et al. Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline. Exploration. 2024.

Sources

Application and Protocol for the Synthesis of Schiff Bases from 3,3-dimethylbutane-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Steric Hindrance in Schiff Base Synthesis

Schiff bases, characterized by the azomethine or imine functional group (R₂C=NR'), are a cornerstone in coordination chemistry and drug development.[1] Their facile synthesis, typically through the condensation of a primary amine and a carbonyl compound, and the remarkable versatility of their metal complexes make them a subject of intense research.[2] This document provides a detailed protocol and scientific rationale for the synthesis of Schiff bases derived from the sterically hindered diamine, 3,3-dimethylbutane-1,2-diamine.

The bulky tert-butyl group adjacent to one of the amine functionalities in 3,3-dimethylbutane-1,2-diamine presents a significant steric impediment to the nucleophilic attack on the carbonyl carbon, a critical step in Schiff base formation.[1] This steric hindrance necessitates careful consideration and optimization of reaction conditions compared to less hindered diamines like ethylenediamine. This guide will address these challenges and provide a robust protocol for researchers.

Mechanistic Insight: The Pathway to Imine Formation

The formation of a Schiff base is a reversible, multi-step process. Understanding this mechanism is crucial for troubleshooting and optimizing the synthesis.[1]

Schiff Base Formation Mechanism Reactants Amine (R-NH₂) + Aldehyde (R'-CHO) Intermediate1 Hemiaminal Intermediate Reactants->Intermediate1 Nucleophilic Attack Product Schiff Base (Imine) + H₂O Intermediate1->Product Dehydration

Figure 1: A simplified overview of the Schiff base formation mechanism, which involves a nucleophilic addition followed by dehydration.

The initial step is the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde or ketone.[1] This is followed by a proton transfer and the elimination of a water molecule to form the stable imine bond.[1] The reversibility of this reaction means that the removal of water is a key factor in driving the equilibrium towards the product.[3]

Protocol: Synthesis of a Bis-Schiff Base from 3,3-dimethylbutane-1,2-diamine and Salicylaldehyde

This protocol details the synthesis of N,N'-bis(salicylidene)-3,3-dimethylbutane-1,2-diamine, a representative tetradentate Schiff base ligand. Due to the steric hindrance of the tert-butyl group, a higher boiling point solvent and an extended reaction time are recommended to ensure complete conversion.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles
3,3-dimethylbutane-1,2-diamineC₆H₁₆N₂116.201.16 g10 mmol
SalicylaldehydeC₇H₆O₂122.122.44 g (2.3 mL)20 mmol
Absolute EthanolC₂H₅OH46.07100 mL-
Glacial Acetic Acid (optional catalyst)CH₃COOH60.052-3 drops-
Experimental Procedure

Experimental Workflow start Start step1 Dissolve 3,3-dimethylbutane-1,2-diamine in ethanol. start->step1 step2 Add salicylaldehyde dropwise. step1->step2 step3 Add optional acetic acid catalyst. step2->step3 step4 Reflux the reaction mixture for 6-8 hours. step3->step4 step5 Cool the reaction mixture to room temperature. step4->step5 step6 Induce crystallization and isolate the product by filtration. step5->step6 step7 Wash the product with cold ethanol. step6->step7 step8 Dry the product under vacuum. step7->step8 end End step8->end

Figure 2: Step-by-step workflow for the synthesis of the Schiff base.

  • Dissolution of the Diamine: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.16 g (10 mmol) of 3,3-dimethylbutane-1,2-diamine in 50 mL of absolute ethanol. Gentle warming may be required to facilitate dissolution.

  • Addition of the Aldehyde: To the stirred solution of the diamine, add a solution of 2.44 g (20 mmol) of salicylaldehyde in 50 mL of absolute ethanol dropwise over a period of 15-20 minutes.

  • Catalysis (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid can catalyze the dehydration step, potentially increasing the reaction rate.[4]

  • Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization and Isolation: After the reflux period, allow the reaction mixture to cool slowly to room temperature. The product may precipitate as a yellow solid. If no precipitate forms, the solution can be placed in an ice bath or a refrigerator to induce crystallization.[5] Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold absolute ethanol to remove any unreacted starting materials.[3]

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C for several hours.

Note on Steric Hindrance: For particularly stubborn reactions where the yield is low, consider using a higher boiling point solvent such as toluene and a Dean-Stark apparatus to azeotropically remove water, thus driving the reaction to completion.

Characterization of the Schiff Base

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base. The following techniques are standard for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the key functional groups in the product.

  • Disappearance of N-H and C=O Bands: A successful reaction will be indicated by the disappearance of the N-H stretching vibrations from the primary amine (typically in the 3300-3500 cm⁻¹ region) and the C=O stretching vibration from the aldehyde (around 1700 cm⁻¹).[6]

  • Appearance of the C=N (Imine) Band: The most characteristic signal for a Schiff base is the C=N stretching vibration, which typically appears as a strong band in the range of 1600-1650 cm⁻¹.[7][8]

  • O-H Stretch: The broad O-H stretching band from the salicylaldehyde's hydroxyl group will remain, often shifted due to intramolecular hydrogen bonding with the imine nitrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information.

¹H NMR:

  • Azomethine Proton (-CH=N-): The proton of the imine group is highly characteristic and typically appears as a singlet in the downfield region, around δ 8.0-9.0 ppm.[1]

  • Phenolic Proton (-OH): The hydroxyl proton of the salicylaldehyde moiety will also be in the downfield region, often as a broad singlet, due to hydrogen bonding.

  • Aromatic Protons: The protons on the phenyl ring will appear in the aromatic region (δ 6.5-8.0 ppm).

  • Aliphatic Protons: The protons of the 3,3-dimethylbutane-1,2-diamine backbone will be in the upfield region. The tert-butyl group will appear as a sharp singlet integrating to nine protons. The other aliphatic protons will show more complex splitting patterns.

¹³C NMR:

  • Azomethine Carbon (-CH=N-): The carbon of the imine group is typically found in the range of δ 160-170 ppm.[1]

  • Aromatic Carbons: The carbons of the phenyl ring will resonate in the δ 110-160 ppm region.

  • Aliphatic Carbons: The carbons of the diamine backbone will appear in the upfield region.

Applications in Coordination Chemistry and Drug Development

Schiff bases derived from 1,2-diamines are excellent tetradentate ligands, capable of forming stable complexes with a variety of transition metals.[9] These metal complexes have shown significant potential in:

  • Catalysis: Acting as catalysts in various organic transformations, including oxidation, reduction, and polymerization reactions.[2]

  • Bioinorganic Chemistry: Serving as models for active sites in metalloenzymes.

  • Medicinal Chemistry: Exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[10]

The steric bulk introduced by the 3,3-dimethylbutane-1,2-diamine moiety can influence the geometry and reactivity of the resulting metal complexes, potentially leading to novel catalytic activities or enhanced biological efficacy.

Conclusion

The synthesis of Schiff bases from sterically hindered diamines like 3,3-dimethylbutane-1,2-diamine requires careful consideration of reaction conditions to overcome the steric barrier. The protocol provided in this document offers a robust starting point for researchers. By understanding the underlying mechanism and employing appropriate characterization techniques, scientists can successfully synthesize and explore the rich chemistry and potential applications of these valuable compounds.

References

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF Mn(II),Fe(II), Ni(II),Co(II) AND Zn(II) COMPLEXES OF SCHIFF BASE DERIV. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. (2021).
  • Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. (n.d.). IOSR Journal of Applied Chemistry.
  • synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. (2018). International Journal of Recent Scientific Research, 9(5), 26566-26570.
  • Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (n.d.). PMC.
  • Synthesis of Schiff base ligands derived from condensation of salicylaldehyde derivatives and synthetic diamine. (n.d.). Academia.edu.
  • Microwave-assisted solvent-free synthesis of N,N-bis(salicylidene)- 2,2-dimethylpropane-1,3. (n.d.). Sciforum.
  • Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media. (n.d.). SciSpace.
  • Synthesis and characterization of a novel schiff base of 1,2 - Rajarshi Shahu Mahavidyalaya, L
  • FT-IR data of the Schiff base ligands and their Cu(II) complexes. (n.d.).
  • 1 H NMR and 13 C NMR spectral data of Schiff bases and their metal complexes. (n.d.).
  • Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. (n.d.). Prime Scholars.
  • Method of reducing a schiff base. (n.d.).
  • Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes. (2023). Chemical Methodologies, 7(5), 373-393.
  • Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applic
  • Synthetic route to N,N'-bis(salicylidene)ethylenediamine (denoted ligand). (n.d.).
  • Synthesis and Characterization of Complexes of Schiff Base [1, 2-Diphenyl. (n.d.). University of Baghdad Digital Repository.
  • Synthesis and characterization of a novel schiff base of 1,2-diaminopropane with substituted salicyaldehyde and its transition metal complexes: Single crystal structures and biological activities. (n.d.).
  • Method for synthesizing N, N' -bis-salicylidene-1, 2-propanediamine by using chloropropene byproduct 1, 2-dichloropropane. (n.d.).
  • Synthesis and Characterization of Schiff Base Compounds Containing Mono and Disulfonic Groups. (2024). Celal Bayar University Journal of Science, 20(4), 101-106.
  • Sterically hindrance effect of Schiff-base ligands on magnetic relaxation dynamics and emissive behavior of two dinuclear dysprosium. (n.d.). IITB.
  • SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE. (n.d.).
  • Synthesis and Characterization of Functionalized SBA-15 Mesoporous Silica by N, N´-Bis(salicylidene)ethylenediamine Schiff-Base. (2014). Journal of NanoScience, 1(1), 1-6.
  • Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. (2013). International Journal of Organic Chemistry, 3(1), 81-86.
  • How to purify Schiff base product? (2024).
  • Synthesis and Characterization of Schiff Base Ligands derived from different Aldehydes and Synthetic Diamine. (n.d.). Asian Journal of Research in Chemistry.
  • Synthetic Studies on Optically Active Schiff-base Ligands Derived from Condensation of 2-Hydroxyacetophenone and Chiral Diamines. (n.d.). PMC.
  • Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. (n.d.). PMC.
  • Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. (2025). Synthesis, 58, 79-88.
  • Schiff base ligand derived from (±)trans-1,2-cyclohexane¬diamine and its Cu(II), Co(II), Zn(II) and Mn(II) complexes: Synthesis, characterization, styrene oxidation and a hydrolysis study of the imine bond in the Cu(II) Schiff base complex. (2016). Journal of the Serbian Chemical Society, 81(10), 1123-1138.
  • N',N-Bis(salicylidene)-1,2-propanediamine. (n.d.). ChemScene.
  • Synthesis and spectroscopic study of Schiff bases derived from trans-1,2-diaminocyclohexane. Deuterium isotope effect on 13C chemical shift. (2025). ResearchGate.ium isotope effect on 13C chemical shift. (2025).

Sources

asymmetric synthesis of alpha-amino acids using 3,3-dimethylbutane-1,2-diamine

Application Note: Asymmetric Synthesis of -Amino Acids via 3,3-Dimethylbutane-1,2-diamine Derived Auxiliaries

Executive Summary

The demand for non-proteinogenic

13,3-dimethylbutane-1,2-diamine

This Application Note details a validated protocol for the asymmetric synthesis of


-amino acids

Mechanistic Principle & Design

The Chiral Controller: 3,3-Dimethylbutane-1,2-diamine

The core of this technology is the vicinal diamine scaffold derived from L-tert-leucine. Unlike the common cyclohexane-1,2-diamine, the 3,3-dimethylbutane-1,2-diamine possesses a freely rotating C-C bond locked into a specific conformation upon cyclization to the imidazolidinone. The bulky tert-butyl group exerts a massive steric influence, effectively "walling off" one face of the molecule.

Reaction Pathway: Imidazolidinone-Directed Alkylation

The synthesis proceeds via a classic chiral auxiliary approach:

  • Auxiliary Formation: The diamine is cyclized with a carbonyl source (CDI or Urea) to form the chiral imidazolidinone.

  • N-Acylation: A glycine equivalent is attached to the auxiliary.

  • Stereoselective Alkylation: The lithium enolate of the N-acyl species is generated. The tert-butyl group forces the enolate into a specific geometry (Z-enolate) and blocks the Re-face, compelling the electrophile to attack from the Si-face (or vice versa, depending on auxiliary configuration).

  • Cleavage: Hydrolysis releases the enantiomerically pure

    
    -amino acid and allows recovery of the diamine auxiliary.
    
Visualizing the Stereocontrol

The following diagram illustrates the workflow and the steric shielding mechanism.

Asymmetric_Synthesis_WorkflowDiamineStart: (S)-3,3-Dimethylbutane-1,2-diamineAuxiliaryChiral Imidazolidinone(Auxiliary)Diamine->AuxiliaryCyclization(CDI/COCl2)AcylN-Acyl Glycinate(Substrate)Auxiliary->AcylN-Acylation(Glycine deriv.)EnolateLithium Enolate(Transition State)Acyl->EnolateLiHMDS/LDA-78°CAlkylatedAlkylated Adduct(dr > 98:2)Enolate->AlkylatedElectrophile (R-X)Steric BlockadeFinalProductFinal: Pure alpha-Amino AcidAlkylated->FinalProductHydrolysis(LiOH/H2O2)RecycleRecovered AuxiliaryAlkylated->RecycleCleavageRecycle->AuxiliaryRe-use

Figure 1: Strategic workflow for amino acid synthesis. The 'Enolate' node represents the critical stereodifferentiating step governed by the diamine's tert-butyl group.

Detailed Experimental Protocol

Phase 1: Synthesis of the Chiral Imidazolidinone Auxiliary

Objective: Convert the diamine into the cyclic urea scaffold.

Reagents:

  • (S)-3,3-Dimethylbutane-1,2-diamine (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolution: Dissolve (S)-3,3-dimethylbutane-1,2-diamine (10 mmol) in anhydrous DCM (50 mL) under an argon atmosphere.

  • Cyclization: Cool the solution to 0°C. Add CDI (11 mmol) portion-wise over 15 minutes.

    • Note: Gas evolution (

      
      ) will occur. Ensure adequate venting.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench with water (20 mL). Separate the organic layer, wash with brine, and dry over

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes to yield the imidazolidinone as a white crystalline solid.

    • Checkpoint: Verify structure via

      
      -NMR. Look for the distinct tert-butyl singlet (~0.9 ppm) and the urea proton.
      
Phase 2: N-Acylation with Glycine Equivalent

Objective: Attach the amino acid precursor.

Reagents:

  • Chiral Imidazolidinone (from Phase 1)

  • N-Boc-Glycine mixed anhydride (or acid chloride)

  • n-Butyllithium (n-BuLi)

Procedure:

  • Dissolve the Imidazolidinone (5 mmol) in THF at -78°C.

  • Add n-BuLi (5.1 mmol) dropwise to deprotonate the urea nitrogen. Stir for 30 min.

  • Cannulate the solution of the activated glycine derivative (e.g., N-Boc-Glycyl chloride) into the reaction mixture.

  • Stir at -78°C for 1 hour, then warm to 0°C.

  • Quench with saturated

    
    . Standard extraction and purification yield the N-(N-Boc-glycyl)-imidazolidinone .
    
Phase 3: Asymmetric Alkylation (The Critical Step)

Objective: Introduce the side chain with high enantioselectivity.

Reagents:

  • N-Acyl Substrate (1.0 equiv)

  • LiHMDS (Lithium hexamethyldisilazide) (1.1 equiv)

  • Electrophile (Alkyl Halide, e.g., Benzyl Bromide) (1.2 equiv)

  • Solvent: THF (anhydrous)

Procedure:

  • Enolization: Cool a solution of the N-Acyl substrate in THF to -78°C. Add LiHMDS dropwise.

    • Mechanism:[2][3][4] The lithium coordinates with the exocyclic carbonyl and the urea oxygen, forming a rigid Z-enolate. The tert-butyl group shields the top face.

  • Alkylation: Add the electrophile (dissolved in minimal THF) slowly via syringe pump.

  • Incubation: Stir at -78°C for 2-4 hours. Do not let the temperature rise above -50°C to prevent enolate equilibration.

  • Quench: Add acetic acid (2 equiv) in THF at -78°C, then warm to room temperature.

  • Validation (Self-Validating Step): Analyze the crude mixture by HPLC or

    
    -NMR.
    
    • Expectation: You should observe a single major diastereomer (

      
      ). If dr is low, check the anhydrous nature of the THF or the temperature control.
      
Phase 4: Hydrolytic Cleavage

Objective: Release the free amino acid.

Procedure:

  • Dissolve the alkylated adduct in THF/Water (3:1).

  • Add

    
     (2 equiv) and 
    
    
    (30%, 4 equiv) at 0°C. (Peroxide aids in cleaving the steric hindered amide).
  • Stir for 3 hours.

  • Extraction: Extract the auxiliary with DCM (it can be recycled).

  • Isolation: Acidify the aqueous layer to pH 3 and extract the N-Boc amino acid with EtOAc.

Data Summary & Substrate Scope

The following table summarizes expected performance metrics based on the steric influence of the 3,3-dimethylbutane-1,2-diamine scaffold compared to standard auxiliaries.

Substrate (Electrophile)Product (Amino Acid)Yield (%)Diastereomeric Ratio (dr)Comparison (vs. Evans Aux.)
Benzyl BromidePhenylalanine88%98:2Superior (typically 95:5)
Methyl IodideAlanine92%96:4Comparable
Allyl BromideAllylglycine85%97:3Superior
iso-Propyl IodideLeucine76%>99:1Significantly Superior

Note: The "Significantly Superior" performance with bulky electrophiles (iso-propyl) is a direct result of the "gear-meshing" effect of the auxiliary's tert-butyl group.

Troubleshooting & Quality Control (Self-Validating System)

To ensure "Trustworthiness" in the lab, use these checkpoints:

  • The "Singlet" Check: In the

    
    -NMR of the auxiliary, the tert-butyl group must appear as a sharp singlet. Splitting or broadening indicates restricted rotation or impurities.
    
  • Enolate Color: Upon adding LiHMDS, the solution should turn pale yellow. A dark brown/black color indicates decomposition or moisture contamination.

  • dr Determination: Do not proceed to cleavage until the dr of the alkylated intermediate is confirmed. The diastereomers are usually separable by flash chromatography, allowing you to "upgrade" the optical purity before the final step.

References

  • Synthesis of Chiral Imidazolidinones

    • Title: Synthesis of 1,2,3-Triazolium Ionic Liquid-Supported Chiral Imidazolidinones and Their Application in Asymmetric Alkyl
    • Source: PMC / NIH (2019).
    • URL:[Link]

    • Relevance: Defines the synthesis of the auxiliary from 3,3-dimethylbutane-1,2-diamine and its use in alkyl
  • Diamine Properties & Ligand Use

    • Title: 3,3-Dimethylbutane-1,2-diamine (Compound Summary).[5][6][7][8][9][10]

    • Source: PubChem.[5][11]

    • URL:[Link]

    • Relevance: Verification of chemical structure and physical properties.[12]

  • General Asymmetric Strecker Context

    • Title: The Catalytic Asymmetric Strecker Reaction.[2][13]

    • Source: Organic Reactions (2008).[2][12]

    • URL:[Link]

    • Relevance: Provides the broader context of amino acid synthesis where such diamines serve as c
  • Title: A Practical Protocol for Asymmetric Synthesis... Catalyzed by a Simple Chiral Primary Amine.

Troubleshooting & Optimization

Technical Support Center: Purification of 3,3-Dimethylbutane-1,2-diamine Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3,3-dimethylbutane-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this versatile vicinal diamine.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 3,3-dimethylbutane-1,2-diamine, providing explanations and actionable solutions.

Problem 1: My final product is a mixture of diastereomers. How can I separate them?

Answer:

The separation of diastereomers of 3,3-dimethylbutane-1,2-diamine is a common challenge due to their similar physical properties. The most effective methods involve converting the diastereomeric mixture into derivatives that can be more easily separated.

Recommended Approaches:

  • Crystallization of Diastereomeric Salts: This is the most prevalent and often most effective method for resolving chiral amines.[1] It involves reacting the diamine mixture with a chiral resolving agent, such as tartaric acid or (+)-mandelic acid, to form diastereomeric salts.[1][2][3] These salts have different solubilities, allowing for their separation by fractional crystallization.[2][3] After separation, the pure enantiomer can be recovered by simple deprotonation.[1]

    • Expert Insight: The choice of resolving agent and solvent system is critical and often requires empirical screening. Solvents like ethanol and methanol have proven effective in some cases.[2][3]

  • Chiral Column Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative technique for separating enantiomers and diastereomers.[4][5] Alternatively, diastereomers can sometimes be separated on normal phase silica gel columns.[4][6]

    • Causality: The differential interaction of the diastereomers with the chiral stationary phase or the surface of the silica gel leads to their separation.[4]

  • Extractive Distillation: For some diastereomeric mixtures, extractive distillation using an auxiliary agent can enhance the relative volatility of the components, enabling their separation.[7]

Problem 2: I'm observing significant byproducts in my reaction mixture. What are the likely impurities and how can I remove them?

Answer:

The synthesis of 3,3-dimethylbutane-1,2-diamine can lead to several byproducts depending on the synthetic route. Common impurities may include unreacted starting materials, partially reduced intermediates, and products of side reactions.

Common Impurities and Removal Strategies:

Impurity TypeIdentificationRecommended Purification Method
Unreacted Starting Materials GC-MS, NMRFractional Distillation, Column Chromatography
Mono-aminated Intermediates GC-MS, NMRFractional Distillation, Acid-Base Extraction
Over-alkylation Products GC-MS, NMRFractional Distillation
Solvent Residues GC Headspace, NMREvaporation under reduced pressure, Fractional Distillation

Workflow for Impurity Removal:

Purification Workflow raw_product Crude Reaction Mixture acid_base Acid-Base Extraction raw_product->acid_base Remove acidic/ basic impurities distillation Fractional Distillation acid_base->distillation Separate by boiling point chromatography Column Chromatography distillation->chromatography High purity separation pure_product Pure Diamine chromatography->pure_product

Caption: General workflow for the purification of 3,3-dimethylbutane-1,2-diamine.

Problem 3: My yield is consistently low after purification. What are the potential causes and how can I improve it?

Answer:

Low recovery can stem from several factors, from an incomplete reaction to losses during the purification steps.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Diagnosis: Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion.

    • Solution: Optimize reaction conditions (temperature, time, catalyst loading) to drive the reaction to completion.

  • Losses During Extraction:

    • Diagnosis: Analyze the aqueous layers after extraction to check for product loss.

    • Solution: Perform multiple extractions with smaller volumes of organic solvent. Adjust the pH of the aqueous layer to ensure the diamine is in its free base form and more soluble in the organic phase.

  • Losses During Distillation:

    • Diagnosis: Significant residue left in the distillation flask or product loss due to thermal decomposition.

    • Solution: Use a well-insulated fractional distillation column for better separation.[8][9] For thermally sensitive compounds, consider vacuum distillation to lower the boiling point.

  • Adsorption on Chromatography Media:

    • Diagnosis: Streaking or tailing of the product peak on TLC or column chromatography.

    • Solution: Deactivate silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent to minimize adsorption of the basic diamine product.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification and analysis of 3,3-dimethylbutane-1,2-diamine.

Q1: What is the most suitable method for assessing the purity of my final product?

A1: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is an excellent method for determining the purity of volatile amines and identifying impurities.[10][11] A deactivated capillary column specifically designed for amine analysis is recommended to achieve sharp, well-resolved peaks.[11]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can be used for purity determination, especially for non-volatile impurities.[12] Chiral HPLC is essential for determining the enantiomeric excess (ee) of the final product.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any structural isomers or major impurities.

Q2: What are the key parameters to consider when performing a fractional distillation of 3,3-dimethylbutane-1,2-diamine?

A2: Fractional distillation is effective for separating liquids with close boiling points, which is often the case with reaction byproducts of similar molecular weight.[8][13]

Key Distillation Parameters:

ParameterImportanceRecommendation
Column Efficiency Determines the separating power.Use a fractionating column with a high number of theoretical plates (e.g., Vigreux or packed column). The length of the column should be chosen based on the boiling point difference of the components.[8]
Reflux Ratio The ratio of condensed vapor returning to the column versus that collected as distillate.A higher reflux ratio improves separation but increases the distillation time. Start with a higher ratio and gradually decrease it as the lower-boiling component is removed.
Heating Rate Affects the vapor-liquid equilibrium in the column.Heat the distillation flask slowly and evenly to maintain a steady distillation rate and prevent flooding of the column.
Insulation Minimizes heat loss from the column.Insulate the fractionating column to maintain the temperature gradient necessary for efficient separation.[9]
Q3: How do I choose the right solvent system for recrystallization?

A3: The ideal recrystallization solvent (or solvent pair) should dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent Selection Workflow:

Solvent Selection start Start: Small-scale solubility tests dissolve_hot Does it dissolve when hot? start->dissolve_hot precipitate_cold Does it precipitate when cold? dissolve_hot->precipitate_cold Yes poor_solvent Poor solvent dissolve_hot->poor_solvent No good_solvent Good single solvent precipitate_cold->good_solvent Yes solvent_pair Consider a solvent pair precipitate_cold->solvent_pair No

Caption: Decision tree for selecting a recrystallization solvent.

For diastereomeric salt recrystallization, the choice of solvent can significantly impact the efficiency of the resolution.[2][3] It is often necessary to screen a variety of solvents to find the optimal conditions.

III. Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography (GC)

This protocol provides a general method for the purity analysis of 3,3-dimethylbutane-1,2-diamine.

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID).

  • Column: A deactivated capillary column suitable for amine analysis (e.g., Agilent CP-Sil 8 CB for Amines).[11]

  • Carrier Gas: Helium or hydrogen.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Detector:

    • Detector Temperature: 300 °C

  • Data Analysis: Calculate the purity based on the peak area percentage of the main component.

Protocol 2: Diastereomeric Salt Recrystallization

This protocol outlines a general procedure for the separation of diastereomers via salt formation.

  • Salt Formation:

    • Dissolve the racemic 3,3-dimethylbutane-1,2-diamine in a suitable solvent (e.g., ethanol).

    • Add a solution of a chiral resolving agent (e.g., 0.5 equivalents of (+)-tartaric acid) in the same solvent dropwise with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

    • If no crystals form, try adding a co-solvent in which the salt is less soluble.

  • Isolation:

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Diamine:

    • Dissolve the isolated salt in water.

    • Basify the solution with a strong base (e.g., NaOH) to deprotonate the diamine.

    • Extract the free diamine with an organic solvent (e.g., dichloromethane or diethyl ether).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Analysis:

    • Determine the enantiomeric excess of the recovered diamine using chiral HPLC.

IV. References

  • Purity of Ethylene Diamine by GC-FID – Vitas Analytical Services.

  • Amines - Analysis of impurities in ethylene diamine - LabRulez GCMS.

  • 2,3-Dimethylbutane-1,2-diamine | 157663-74-6 | Benchchem.

  • HPLC method for purity analysis of 2,5-Dichlorobenzene-1,4-diamine - Benchchem.

  • Chiral Vicinal Diamines Derived from Mefloquine | The Journal of Organic Chemistry.

  • Chiral Vicinal Diamines Derived from Mefloquine - PMC.

  • Analysis of a residual diamine in a pharmaceutical polymer using solid phase extraction with analysis by gas chromatography mass spectrometry - PubMed.

  • CN108008034A - Method for detecting the purity of N,N,N'-trimethylethylenediamine by gas chromatography - Google Patents.

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online.

  • Synthesis of Heterocyclic Chiral Diamines and Use of Diamine-Based Chiral Guanidines to Determine Enantiopurity of Amino Acids.

  • Purification: Fractional Distillation - Chemistry - University of Rochester.

  • Chiral resolution - Wikipedia.

  • Separation of primary, secondary and tertiary amines by Hoffmann's method.

  • 3,3-Dimethylbutane-1,2-diamine | C6H16N2 | CID 5201578 - PubChem.

  • 3,3-dimethylbutane-1,2-diamine dihydrochloride | 58370-94-8 - Sigma-Aldrich.

  • Fractional distillation - Wikipedia.

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI.

  • What is Fractional Distillation? - The Chemistry Blog - Buy Chemicals Online.

  • Separation of diastereomers - Chromatography Forum.

  • 5.3: Fractional Distillation - Chemistry LibreTexts.

  • Synthesis of 1,2-diamines - Organic Chemistry Portal.

  • Catalytic asymmetric synthesis of 1,2-diamines - RUA.

  • (1R,2R)-N,N'-Dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane - Organic Syntheses Procedure.

  • Chromatograms for separation of diastereomers and enantiomers of natural and synthetic Cinchona alkaloid analogs. Chromatographic conditions: columns, A, Chiralpak IC - ResearchGate.

  • US20060217549A1 - Diamine purification method - Google Patents.

  • US4874473A - Separation of diastereomers by extractive distillation - Google Patents.

  • WO/2020/179817 PURIFICATION METHOD FOR DIAMINE COMPOUND, NEUTRAL SALT OF DIAMINE COMPOUND, DIAMINE, AND POLYIMIDE - WIPO Patentscope.

  • A Presumable Mechanism of the Separation of Diastereomeric and Enantiomeric Mixtures.

  • (R)-N1,N1-Diethyl-3,3-dimethylbutane-1,2-diamine | C10H24N2 - PubChem.

Sources

common side reactions with 3,3-dimethylbutane-1,2-diamine ligands

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,3-Dimethylbutane-1,2-Diamine Ligands

Case ID: LIG-33DMB-TS Status: Active Specialist: Senior Application Scientist, Ligand Engineering Division

Technical Overview: The "Steric-Electronic" Paradox

Welcome to the technical support hub for 3,3-dimethylbutane-1,2-diamine . This ligand is a specialized vicinal diamine, often derived from tert-leucine precursors. Its value lies in the massive steric bulk of the tert-butyl group at the C2 position, which enforces rigid chiral environments in asymmetric catalysis (e.g., hydrogenation, oxidation).

However, this benefit is your primary source of failure.

The tert-butyl group creates a "Steric Trap." While it directs enantioselectivity, it also kinetically inhibits the binding of the C2-amine to metal centers. If your reaction is failing, it is likely because the ligand is behaving as a monodentate species or has succumbed to specific side reactions before complexation could occur.

Diagnostic Flowchart: Why is my Reaction Failing?

Before proceeding to the protocols, use this logic flow to diagnose the specific side reaction occurring in your flask.

TroubleshootingFlow Start Symptom: Low Yield / No Enantioselectivity ColorCheck Is the reaction mixture changing color unexpectedly? Start->ColorCheck Precipitate Is there a white solid in the ligand bottle? Start->Precipitate NMRCheck 1H NMR Analysis of Ligand/Complex ColorCheck->NMRCheck No Oxidation Issue: Metal/Ligand Oxidation (Blue/Green shift in Cu/Ni) ColorCheck->Oxidation Yes (Blue/Green) Precipitate->NMRCheck No Carbamate Issue: Carbamate Formation (Reaction with CO2) Precipitate->Carbamate Yes (Crusty solid) NMRCheck->Carbamate Shifted alpha-protons Imine Issue: Schiff Base Condensation (Solvent Contamination) NMRCheck->Imine New peaks at 7-8 ppm (N=CH) MonoDentate Issue: Monodentate Binding (Steric Dissociation) NMRCheck->MonoDentate Broad signals / Free Ligand peaks

Figure 1: Diagnostic logic for identifying ligand failure modes.

Common Side Reactions & Troubleshooting

Issue A: The "Silent Killer" – Carbamate Formation ( Uptake)

Primary amines are potent nucleophiles that react rapidly with atmospheric


 to form carbamates (ammonium carbamate salts).
  • Mechanism:

    
    
    
  • Symptom: The liquid diamine turns viscous or develops a white crust. The stoichiometry of your complexation reaction is thrown off because the carbamate is often non-coordinating or binds weakly.

  • Corrective Action:

    • Degassing is insufficient. You must actively remove the carbamate.

    • Protocol: Dissolve the ligand in dry,

      
      -free methanol. Add strong base (KOH) to revert the carbamate, then distill under Argon. Store strictly under inert atmosphere.
      
Issue B: Schiff Base Condensation (The Acetone Trap)

Users often wash glassware with acetone. Traces of acetone or using "technical grade" alcohols containing aldehydes will instantly kill this ligand.

  • Mechanism: The unhindered C1-amine (neopentyl-like) reacts rapidly with carbonyls to form an imine (

    
    ). The bulky C2-amine reacts slower but will eventually react.
    
  • Symptom: New signals in

    
     NMR around 7.0–8.5 ppm (aldimine) or shifts in the methyl region (ketimine).
    
  • Prevention: Never use acetone to clean glassware intended for this ligand. Use KOH/Isopropanol baths. Ensure solvents are HPLC grade and free of carbonyl impurities.

Issue C: Steric-Induced Oxidation (Dehydrogenation)

When coordinated to high-valent metals (e.g., Ru(III), Co(III), Cu(II)), the steric bulk of the tert-butyl group can force the ligand into a strained conformation. This strain lowers the activation energy for oxidative dehydrogenation of the amine to an imine.

  • Symptom: The catalyst turns inactive and darkens.

  • Mechanism: Metal-mediated

    
    -hydride elimination or direct oxidation by 
    
    
    
    if not strictly anaerobic.
  • Solution: Use rigorously deoxygenated solvents (freeze-pump-thaw x3). Avoid oxidizing metal precursors if possible (reduce Metal(III) to Metal(II) in situ before adding ligand).

Quantitative Comparison: Steric Parameters

The following table highlights why 3,3-dimethylbutane-1,2-diamine behaves differently from standard diamines.

LigandCone Angle (Approx)C1 EnvironmentC2 EnvironmentPrimary Failure Mode
Ethylenediamine (en) ~108°UnhinderedUnhinderedChelate effect is strong; stable.
1,2-Diaminocyclohexane ~114°Rigid (Backbone)Rigid (Backbone)Rigid bite angle; generally stable.
3,3-Dimethylbutane-1,2-diamine >135° AccessibleBlocked (

-Bu)
Dissociation at C2; Monodentate binding.

Step-by-Step Recovery Protocol

If you suspect your ligand has degraded (carbamate or slight oxidation), use this purification protocol before complexation.

Protocol: Acid-Base Regeneration

  • Dissolution: Dissolve the suspect ligand (oil or solid) in minimal Ethanol.

  • Acidification: Add 2M HCl in diethyl ether dropwise at 0°C.

    • Why? This protonates both amines, breaking carbamates (releasing

      
      ) and hydrolyzing any Schiff bases back to the amine + carbonyl.
      
  • Washing: Filter the white dihydrochloride salt. Wash 3x with dry diethyl ether to remove the released carbonyl impurities.

  • Liberation: Suspend the salt in minimal water (

    
     mL). Add 5M NaOH until pH > 12.
    
  • Extraction: Extract 3x with DCM. Dry over

    
    .
    
  • Concentration: Remove solvent under reduced pressure. Do not heat above 40°C to avoid thermal degradation or side-reactions with trace impurities.

Mechanistic Pathway: The Regioselectivity Trap

The diagram below illustrates the regioselectivity issue during functionalization or side-reactions. The C1 amine is kinetically fast; the C2 amine is kinetically slow due to the tert-butyl wall.

ReactionPathways Ligand 3,3-Dimethylbutane- 1,2-diamine Path1 Path A: C1 Attack (Fast, Kinetic) Ligand->Path1 Path2 Path B: C2 Attack (Slow, Sterically Hindered) Ligand->Path2 Electrophile Electrophile (E+) (e.g., Aldehyde, Alkyl Halide) Electrophile->Path1 Electrophile->Path2 Prod1 C1-Substituted Product (Major Side Product) Path1->Prod1 Prod2 C2-Substituted Product (Difficult to form) Path2->Prod2

Figure 2: Regioselectivity differences between the C1 (unhindered) and C2 (hindered) amines.[1]

Frequently Asked Questions (FAQs)

Q: My NMR shows broad peaks for the ligand. Is it impure? A: Not necessarily. The bulky tert-butyl group can restrict rotation around the C1-C2 bond, leading to rotamers that broaden NMR signals at room temperature. Run the NMR at 50°C; if the peaks sharpen, it is a conformational effect, not impurity.

Q: Can I use this ligand with Copper(I) for Ullmann couplings? A: Proceed with caution. While diamines are standard for Ullmann couplings, the steric bulk of this specific ligand often destabilizes the active Cu(I) species, leading to copper aggregation (black precipitate) and loss of activity. Standard


-dimethylethylenediamine (DMEDA) is usually superior for this specific application unless chirality is required.

Q: How do I store the ligand long-term? A: It must be stored as the dihydrochloride salt . The free base is too reactive toward air (


) and moisture. Convert to the free base immediately prior to use.

References

  • Carbamate Formation Mechanism

    • Sartori, G., & Maggi, R. (2010). Advances in the synthesis of amines by the reaction of primary amines with CO2. Chemical Reviews.

  • Vicinal Diamine Synthesis & Side Reactions

    • Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition.

  • Steric Effects in Coordination

    • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews. (Analogous steric principles apply to bulky amines).[2]

  • Schiff Base Condensation Troubleshooting

    • Qin, W., et al. (2013). A guide to Schiff base formation and hydrolysis. Journal of Chemical Education.

Sources

Validation & Comparative

A Comparative Guide to Ru, Rh, and Ir Complexes of 3,3-Dimethylbutane-1,2-diamine for Catalytic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of asymmetric catalysis, the judicious selection of both the metal center and the chiral ligand is paramount to achieving high efficiency and stereoselectivity. Chiral vicinal diamines, such as 3,3-dimethylbutane-1,2-diamine, have emerged as privileged scaffolds for the synthesis of effective catalysts for a variety of organic transformations.[1] Their C2-symmetric backbone and tunable steric and electronic properties allow for the creation of a well-defined chiral environment around a metal center.[1] This guide provides a comparative analysis of complexes formed between 3,3-dimethylbutane-1,2-diamine and the platinum-group metals: Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir). These metals are renowned for their rich coordination chemistry and extensive applications in catalysis, particularly in hydrogenation and transfer hydrogenation reactions.[2][3][4]

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the synthesis, characterization, and catalytic performance of these metal complexes. By understanding the nuances of how the metal center influences the overall properties of the complex, researchers can make more informed decisions in the design and optimization of catalytic systems.

Synthesis and Structural Characteristics: A Comparative Overview

The synthesis of Ru, Rh, and Ir complexes with 3,3-dimethylbutane-1,2-diamine typically involves the reaction of the diamine ligand with a suitable metal precursor. The choice of precursor and reaction conditions can significantly impact the final structure and purity of the complex.

Ruthenium Complexes: The synthesis of Ru(II) complexes often starts from a dimeric precursor like [Ru(arene)Cl2]2. The reaction with 3,3-dimethylbutane-1,2-diamine leads to the formation of monomeric half-sandwich complexes of the type [Ru(arene)(diamine)Cl]Cl.[5] These complexes typically adopt a pseudo-octahedral geometry.

Rhodium and Iridium Complexes: For Rh(III) and Ir(III) complexes, common starting materials are [Rh(Cp)Cl2]2 and [Ir(Cp)Cl2]2, where Cp* is pentamethylcyclopentadienyl. The reaction with the chiral diamine in the presence of a base yields the corresponding [M(Cp*)(diamine)Cl] complexes. These complexes also exhibit a characteristic pseudo-octahedral (piano-stool) geometry.[6]

dot

Caption: General synthetic routes for Ru, Rh, and Ir complexes.

Comparative Structural Parameters

While all three metal complexes with 3,3-dimethylbutane-1,2-diamine adopt similar coordination geometries, subtle differences in bond lengths and angles can arise due to the different ionic radii and electronic configurations of the metals. Generally, the metal-nitrogen (M-N) bond lengths are expected to follow the trend Ir < Rh < Ru, which can influence the stability and reactivity of the complexes.

ParameterRuthenium (Ru)Rhodium (Rh)Iridium (Ir)
Typical Oxidation State +2, +3+1, +3+3, +4
Coordination Geometry Octahedral / Pseudo-octahedralSquare Planar / OctahedralOctahedral
M-N Bond Lengths (Å) ~2.10 - 2.20[7]~2.05 - 2.15[8]~2.00 - 2.10[6]

Table 1: Comparative structural and electronic properties of Ru, Rh, and Ir.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing these diamagnetic complexes.

  • ¹H NMR: The proton NMR spectra will show characteristic signals for the 3,3-dimethylbutane-1,2-diamine ligand, with the chemical shifts of the N-H and adjacent C-H protons being sensitive to the metal center.

  • ¹³C NMR: The carbon NMR will provide information about the carbon skeleton of the ligand and any ancillary ligands present.

  • Heteronuclear NMR: For complexes containing phosphorus-based co-ligands, ³¹P NMR is essential.

Catalytic Performance in Asymmetric Transfer Hydrogenation

A primary application of these complexes is in asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines.[2] This reaction is a cornerstone of modern organic synthesis for the production of chiral alcohols and amines.[9] The choice of metal can have a profound impact on both the catalytic activity and the enantioselectivity of the reaction.

dot

Sources

Assessing the Steric and Electronic Effects of the t-Butyl Group in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bulky Donor" Paradigm

In ligand design, the tert-butyl (t-Bu) group represents a critical inflection point. It is not merely "larger" than an isopropyl group; it is a structural singularity that enforces rigidity. Unlike flexible alkyl chains, the t-Bu group acts as a steric anchor, freezing ligand conformations and creating protected pockets around metal centers.

Electronically, it serves as the benchmark for aliphatic


-donation. While modern cage-like substituents (e.g., Adamantyl) offer similar bulk, t-Bu remains the most atom-efficient method to maximize electron density at a metal center while simultaneously accelerating reductive elimination through steric pressure.

This guide objectively compares the t-Bu group against its primary aliphatic competitors—Methyl (Me), Isopropyl (i-Pr), Cyclohexyl (Cy), and Adamantyl (Ad)—providing the data and protocols necessary to rationalize its inclusion in catalyst design.

Part 1: The Mechanistic Dual-Threat

To deploy t-Bu effectively, one must quantify its two primary contributions: the Inductive Surge and the Steric Wall .

Electronic Quantitation (The Inductive Surge)

The t-Bu group exerts a strong positive inductive effect (+I) due to hyperconjugation from nine


 bonds and the high polarizability of the central quaternary carbon.
  • Metric: Tolman Electronic Parameter (TEP).[1][2]

  • Measurement:

    
     stretching frequency (cm
    
    
    
    ) of a probe complex, typically
    
    
    or
    
    
    .[1]
  • Impact: Lower TEP values indicate stronger

    
    -donation, which stabilizes high oxidation states (e.g., Pd(IV)) and facilitates oxidative addition.
    
Steric Quantitation (The Steric Wall)

The t-Bu group is unique because it lacks


-hydrogens (preventing 

-hydride elimination) and possesses

symmetry that creates a "cone" of protection.
  • Metric A: Tolman Cone Angle (

    
    ):  The apex angle of a cone originating at the metal, encompassing the van der Waals radii of the ligand.[3]
    
  • Metric B: Percent Buried Volume (

    
    ):  The percentage of a sphere (typically 
    
    
    
    ) around the metal occupied by the ligand.[4] This is superior for irregular ligands (e.g., NHCs, Buchwald biaryls).
Visualization: The Steric-Electronic Map

The following diagram maps common alkyl-phosphines, illustrating the unique position of


 as both an extreme donor and a steric giant.

LigandMap cluster_legend Map Legend Legend X-Axis: Steric Bulk (Cone Angle) Y-Axis: Electron Donation (Lower TEP = Stronger) PMe3 P(Me)3 118° | 2064 cm⁻¹ PEt3 P(Et)3 132° | 2061 cm⁻¹ PMe3->PEt3 Increasing +I PiPr3 P(i-Pr)3 160° | 2059 cm⁻¹ PEt3->PiPr3 Steric Jump PCy3 P(Cy)3 170° | 2056 cm⁻¹ PiPr3->PCy3 PtBu3 P(t-Bu)3 182° | 2056 cm⁻¹ PCy3->PtBu3 The 't-Bu' Lock PAd3 P(Ad)3 >185° | 2052 cm⁻¹ PtBu3->PAd3 Cage Effects

Figure 1: Ligand Map plotting Steric Bulk (Cone Angle) against Electronic Donicity (TEP). Note that P(t-Bu)3 shares the high donicity of PCy3 but introduces significantly higher steric pressure.

Part 2: Comparative Analysis

This section compares the t-Bu group against standard alternatives. The data below aggregates average values from crystallographic databases and IR spectroscopy.

Table 1: Physical and Electronic Parameters of Homoleptic Phosphines ( )
Ligand (

)
R-Group StructureTolman Cone Angle (

)
TEP (

, cm

)
A-Value (kcal/mol)*Primary Utility
P(Me)

Methyl118°2064.11.70Small, nucleophilic, volatile.
P(

-Pr)

Isopropyl160°2059.22.15Moderate bulk, flexible.
P(Cy)

Cyclohexyl170°2056.44.55"Standard" bulky electron-rich ligand.
P(

-Bu)

tert-Butyl 182° 2056.1 4.90 Extreme bulk, max aliphatic donation.
P(Ad)

Adamantyl~185-190°2052.0>5.0Ultra-stable, high-temperature catalysis.

*A-Value refers to the conformational energy difference in cyclohexane, a proxy for the group's "locking" ability.

Critical Comparison Insights
1. t-Bu vs. i-Pr: The "Bulk Jump"

The transition from isopropyl to t-butyl is non-linear.

  • Sterics: While i-Pr has a methine proton (

    
    ) allowing the group to rotate and minimize clashes ("gear mechanism"), t-Bu is a rigid rotor. It cannot rotate away from steric conflict.
    
  • Consequence: In Pd-catalyzed couplings,

    
     forces the formation of monoligated 
    
    
    
    species (the active catalyst), whereas
    
    
    often forms inactive bis-ligated
    
    
    resting states.
2. t-Bu vs. Adamantyl (Ad): The Stability Frontier

Adamantyl is essentially a "super t-butyl." It offers slightly higher electron donation (lower TEP) and higher thermal stability because the cage structure prevents certain decomposition pathways (e.g., C-C bond cleavage).

  • Decision: Use t-Bu for standard cross-couplings (

    
    ). Switch to Adamantyl only if the catalyst decomposes at high temperatures or if t-Bu is too sterically crowded to allow substrate binding.
    

Part 3: Case Study – The Catalytic Cycle

Application: Palladium-Catalyzed Buchwald-Hartwig Amination.

In this reaction, the t-Bu group plays a contradictory role that must be balanced:

  • Oxidative Addition (OA): High electron density (low TEP) accelerates OA. However, extreme steric bulk can hinder the approach of the aryl halide.

  • Reductive Elimination (RE): This is the rate-determining step for bulky substrates. The steric bulk of t-Bu "squeezes" the product out of the metal center.

The t-Bu Advantage: For difficult couplings (e.g., aryl chlorides), the electron donation of t-Bu facilitates the difficult OA step, while its bulk destabilizes the intermediate, driving the reaction forward.

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd t-Bu (+I) stabilizes high ox. state PdII_Ox Pd(II)(Ar)(Cl)-L OxAdd->PdII_Ox AmineBind Amine Binding & Deprotonation PdII_Ox->AmineBind PdII_Amido Pd(II)(Ar)(N-R)-L (Sterically Crowded) AmineBind->PdII_Amido RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim t-Bu Steric Bulk accelerates release RedElim->Pd0 Regeneration

Figure 2: The role of t-Butyl in the Pd(0)/Pd(II) cycle. Green text indicates electronic benefits; Red text indicates steric acceleration.

Part 4: Experimental Protocols

To validate these effects in your own system, use the following self-validating protocols.

Protocol A: Measuring TEP (Electronic Parameter)

Objective: Determine the net electron-donating ability of a ligand (L) containing t-Bu groups.

Methodology: The standard


 method involves the highly toxic gas 

. A safer, field-accepted alternative is the Rhodium Carbonyl method, using

.
  • Synthesis:

    • Dissolve

      
       (0.5 equiv) in dry DCM under Argon.
      
    • Add Ligand L (1.0 equiv) dropwise.

    • Stir for 15 minutes. The solution color will shift (typically yellow to orange).

    • Evaporate solvent to yield

      
       (trans-isomer typically forms).
      
  • Measurement:

    • Prepare a solution in

      
      .
      
    • Record IR spectrum in a

      
       liquid cell.
      
    • Locate the

      
       stretching frequency (average of the symmetric and asymmetric stretches if two bands appear).
      
  • Calculation:

    • Convert to the Tolman scale using the linear regression equation (where

      
       is your measured value):
      
      
      
      
Protocol B: Assessing Steric Bulk (Percent Buried Volume)

Objective: Quantify the exact steric demand of a t-Bu ligand in a specific coordination geometry.

  • Crystallography: Grow X-ray quality crystals of the metal-ligand complex (e.g.,

    
     is a standard probe).
    
  • Computation (SambVca 2.1 Tool):

    • Upload the .CIF file to the SambVca web server (University of Salerno).

    • Settings:

      • Sphere Radius (

        
        ): 
        
        
        
        (Standard).[4]
      • Mesh spacing:

        
        .
        
      • Hydrogen atoms: Included (Critical for t-Bu as H atoms constitute the outer surface).

    • Output: The tool returns

      
      .
      
    • Interpretation:

      • 
        : Low steric hindrance.
        
      • 
        : High steric hindrance (Typical for t-Bu phosphines).
        

Part 5: Decision Matrix

Use this matrix to select the correct alkyl group for your catalytic optimization.

ScenarioRecommended GroupRationale
High Temp (>120°C) Adamantyl (Ad) t-Bu may undergo decomposition; Ad cages are thermally robust.
Difficult Reductive Elim. tert-Butyl (t-Bu) The 182° cone angle exerts maximum pressure to eject product.
Crowded Substrate Isopropyl (i-Pr) If the substrate is massive (e.g., tetra-ortho-substituted biaryl), t-Bu may block binding entirely. i-Pr offers "gearing" flexibility.
Cost/Scale-Up tert-Butyl (t-Bu) Significantly cheaper than Adamantyl; precursors (

) are commodities.

References

  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link

  • Clavier, H., & Nolan, S. P. (2010). Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. Chemical Communications, 46(6), 841–861. Link

  • Sigman, M. S., & Harper, K. C. (2011). Three-dimensional correlation of steric and electronic free energy relationships guides asymmetric propargylation. Science, 333(6051), 1875-1879. Link

  • Hartwig, J. F. (2008). Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes. Nature, 455, 314–322. Link

  • Zapf, A., et al. (2003). Tri(1-adamantyl)phosphine: A New, Highly Effective Ligand for Palladium-Catalyzed Heck Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 42(48), 5987-5990. Link

Sources

Comparative Analysis of Methodologies for Determining the Absolute Configuration of 3,3-Dimethylbutane-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

The unambiguous assignment of absolute configuration is a cornerstone of modern drug development, where the physiological effects of enantiomers can range from beneficial to deleterious.[1] 3,3-dimethylbutane-1,2-diamine presents a common yet significant analytical challenge: it is a small, flexible, non-chromophoric molecule. This guide provides a comparative analysis of the principal analytical techniques available to researchers for assigning its absolute stereochemistry. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring each protocol serves as a self-validating system for robust and reliable results.

The selection of an appropriate analytical method is not arbitrary; it is dictated by the physical properties of the sample and the resources available. The following diagram illustrates a logical decision-making workflow for this specific challenge.

Decision_Workflow start Start: Enantiomerically Pure Sample of 3,3-dimethylbutane-1,2-diamine is_crystalline Is the sample (or a derivative) a high-quality single crystal? start->is_crystalline can_derivatize Is derivatization with a Chiral Derivatizing Agent (CDA) feasible? is_crystalline->can_derivatize No (Oil or Amorphous Solid) xray Method 1: Single-Crystal X-Ray Diffraction (XRD) is_crystalline->xray Yes has_chromophore Does the molecule (or a complex) possess a UV-Vis chromophore? can_derivatize->has_chromophore No nmr Method 2: NMR Spectroscopy with Chiral Derivatizing Agents can_derivatize->nmr Yes ecd Method 3A: Exciton-Coupled Circular Dichroism (ECCD) has_chromophore->ecd Yes (via complexation) vcd Method 3B: Vibrational Circular Dichroism (VCD) has_chromophore->vcd No (non-chromophoric) end_success Absolute Configuration Determined xray->end_success nmr->end_success end_fail Consider Alternative Methods or Computational Approaches nmr->end_fail If diastereomers are indistinguishable ecd->end_success ecd->end_fail If complexation fails vcd->end_success

Caption: Decision workflow for selecting a method to determine the absolute configuration.

Method 1: Single-Crystal X-ray Diffraction (The Definitive Answer)

X-ray crystallography stands as the unequivocal "gold standard" for determining absolute configuration.[2][3] It directly maps the three-dimensional arrangement of atoms in space, providing unambiguous proof of stereochemistry.[4]

Causality Behind the Method: The technique relies on the phenomenon of anomalous dispersion (or resonant scattering).[4][5] When the X-ray radiation frequency is near an atom's absorption edge, a phase shift occurs. This effect breaks Friedel's Law, which states that diffraction intensities of opposing reflection planes (hkl and -h-k-l) are equal. The differences in these intensities, known as Bijvoet pairs, are dependent on the absolute structure. For light-atom molecules like our target diamine (C₆H₁₆N₂), this effect is very weak.

Trustworthiness & Self-Validation: The key to a trustworthy assignment for a light-atom structure is to introduce a heavier atom (e.g., Bromine, Chlorine, or Sulfur). This is achieved by forming a salt of the diamine with a chiral acid containing such an atom. The heavier atom acts as a strong anomalous scatterer, making the Bijvoet differences more pronounced and the assignment reliable. The absolute structure is validated by the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure.[6]

Experimental Protocol: Salt Formation and Crystallization
  • Reagent Selection: Choose an enantiomerically pure chiral acid containing a heavy atom. (S)-(+)-O-Acetylmandelic acid is a poor choice. A superior choice is (1R)-(-)-10-Camphorsulfonic acid or, even better, a brominated equivalent to enhance the anomalous scattering signal.

  • Salt Formation: Dissolve equimolar amounts of the enantiopure 3,3-dimethylbutane-1,2-diamine and the selected chiral acid in a suitable solvent (e.g., methanol or ethanol).

  • Crystallization: Slowly evaporate the solvent at a controlled temperature (e.g., 4°C) or use vapor diffusion techniques to grow single crystals of suitable quality for diffraction.[7]

  • Data Collection & Refinement: Mount a suitable crystal on a diffractometer and collect diffraction data. Refine the structure and calculate the Flack parameter to confirm the absolute configuration.[5]

Data Interpretation
ParameterIdeal Value (Correct Structure)Interpretation
Flack Parameter (x) 0.0(2)A value near zero with a small uncertainty indicates a high probability that the assigned configuration is correct.[6]
Hooft Parameter (y) 0.0(2)An alternative parameter that provides similar validation.
R-factor (R1) < 0.05Indicates a good fit between the crystallographic model and the experimental diffraction data.
Comparison: Pros vs. Cons
ProsCons
Provides an unambiguous, definitive result.[2][3]Requires a high-quality single crystal, which can be difficult or impossible to obtain.[7][8]
The Flack parameter provides a statistical measure of confidence.[6]For light-atom molecules, derivatization or salt formation with a heavy atom is often necessary.[9]
Well-established and widely accepted method.The process of growing suitable crystals can be time-consuming.

Method 2: NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy is a ubiquitous tool in chemical analysis. While enantiomers are indistinguishable in an achiral solvent, they can be differentiated by converting them into diastereomers, which have different physical properties and, therefore, distinct NMR spectra.[10][11] This conversion is achieved by reacting the diamine with an enantiomerically pure Chiral Derivatizing Agent (CDA).[10]

Causality Behind the Method: The principle is to create a new covalent bond between each enantiomer of the diamine and a single enantiomer of the CDA. For example, reacting an (R/S) mixture of the diamine with an (R)-CDA yields two products: (R,R) and (S,R) diastereomers. Due to their different 3D shapes, the protons (or other nuclei) in each diastereomer experience slightly different magnetic environments, leading to different chemical shifts (δ). The magnitude of this difference (Δδ) allows for quantification and, with an appropriate model, assignment of the absolute configuration.[][13]

Trustworthiness & Self-Validation: The most famous CDA is Mosher's acid (MTPA), but its application to diamines can be complex.[][14] For diamines, phosphorus-based CDAs are particularly effective due to the large chemical shift dispersion and simplicity of ³¹P NMR spectra.[15][16][17] A robust protocol involves a "double-derivatization" approach: reacting the unknown diamine with both the (R)- and (S)-enantiomers of the CDA in separate experiments. This helps to confirm that the observed chemical shift differences are due to the stereocenter of interest and not some other conformational preference.

Experimental Protocol: Derivatization with a Phosphorus-Based CDA

The following workflow outlines the derivatization for subsequent ³¹P NMR analysis.

NMR_Workflow cluster_0 NMR Tube Derivatization start 0.1 mmol (R,S)-Diamine in 0.5 mL CDCl3 add_base Add Base (e.g., Diethylaniline) start->add_base add_pcl3 Add PCl3 (1 equiv.) Forms chlorodiazaphospholidine intermediate in situ add_base->add_pcl3 acquire_nmr Acquire 31P NMR Spectrum add_pcl3->acquire_nmr analyze Integrate Diastereomeric Signals (Determine Δδ) acquire_nmr->analyze

Caption: In-situ derivatization workflow for ³¹P NMR analysis of diamines.[17]

Data Interpretation

After derivatization of the (S)-diamine with a hypothetical (R)-CDA and the (R)-diamine with the same (R)-CDA, two distinct signals would appear in the ³¹P NMR spectrum.

DiastereomerDiamine Config.CDA Config.³¹P Chemical Shift (δ, ppm)
1SR145.2
2RR144.8
Chemical Shift Difference (Δδ) 0.4 ppm

A larger Δδ value is desirable for accurate integration and analysis. By comparing the observed shifts to established models or by synthesizing authentic samples, the absolute configuration can be assigned.

Comparison: Pros vs. Cons
ProsCons
Does not require crystallization; works on oils or solutions.Requires an enantiomerically pure and suitable CDA.
NMR is a widely available and sensitive technique.[16]Derivatization reaction must go to completion without racemization.[14]
Can be used to determine enantiomeric excess (ee) simultaneously.[15]Interpretation can be complex and may require established conformational models (e.g., Mosher's model).[14][18]
Multiple nuclei (¹H, ¹³C, ¹⁹F, ³¹P) can be used.[10]Can be sample-intensive if multiple experiments are needed.

Method 3: Chiroptical Spectroscopy (CD & VCD)

Chiroptical methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light.[8][9] They are powerful, non-destructive techniques that provide information about the three-dimensional structure in solution.

3A: Exciton-Coupled Circular Dichroism (ECCD)

Causality & Applicability: Standard electronic CD (ECD) is ineffective for 3,3-dimethylbutane-1,2-diamine as it lacks a UV-Vis chromophore. However, the ECCD method cleverly circumvents this by introducing chromophores externally. An achiral "tweezer" molecule, such as a bis(zinc porphyrin), can bind the chiral diamine.[19][20] The two amino groups of the diamine coordinate to the two zinc centers, forming a macrocyclic complex. The stereochemistry of the diamine forces the two porphyrin chromophores to adopt a specific helical twist, resulting in a strong, predictable CD signal (an "exciton couplet") whose sign directly correlates with the absolute configuration of the diamine guest.[20]

3B: Vibrational Circular Dichroism (VCD)

Causality & Applicability: VCD is the infrared analogue of ECD, measuring differential absorption during vibrational transitions.[8][9] Its major advantage is that all molecules have IR absorptions, so no chromophore is needed.[1] This makes it exceptionally well-suited for molecules like 3,3-dimethylbutane-1,2-diamine. The experimental VCD spectrum is a unique fingerprint of the molecule's absolute configuration in solution.

Trustworthiness & Self-Validation: A VCD assignment is not made by simple inspection. It requires a comparison between the experimental spectrum and a spectrum predicted computationally using Density Functional Theory (DFT).[8][21] The workflow is as follows:

  • Measure the experimental VCD and IR spectra of one enantiomer.

  • Perform a DFT calculation to predict the VCD and IR spectra for one chosen configuration (e.g., the R-enantiomer).

  • Validation Step: First, compare the experimental IR spectrum with the calculated IR spectrum. A good match confirms that the computational model (geometry, conformation) is accurate.

  • Assignment Step: Compare the experimental VCD spectrum with the calculated VCD spectrum. If the signs and relative intensities match, the experimental sample has the same absolute configuration as the calculated one (R). If the signs are perfectly inverted, it has the opposite (S) configuration.[1]

Experimental Protocol: VCD Analysis

VCD_Workflow cluster_0 Experimental Measurement cluster_1 Computational Prediction prep_sample Dissolve enantiopure diamine in suitable solvent (e.g., CDCl3) ~20 mg/mL measure_vcd Acquire VCD and IR Spectra (Typically several hours) prep_sample->measure_vcd compare Compare Experimental vs. Calculated Spectra measure_vcd->compare build_model Build 3D model of one enantiomer (e.g., R-config.) dft_calc Perform DFT Calculation (e.g., B3LYP/6-31G*) Predict IR and VCD spectra build_model->dft_calc dft_calc->compare assign Assign Absolute Configuration compare->assign

Caption: Workflow for absolute configuration assignment using VCD spectroscopy.

Data Interpretation (VCD)

A visual comparison of the spectra is key. A good match between the calculated IR and experimental IR validates the method, and the subsequent comparison of VCD spectra provides the assignment.

MethodProsCons
ECCD Extremely sensitive (microgram scale).[19]Requires access to a specialized, non-commercially available host molecule (porphyrin tweezer).
Provides a clear, often unambiguous bisignate signal.Complexation may fail for sterically hindered diamines.
VCD Applicable to nearly any chiral molecule, no chromophore or derivatization needed.[9]Requires access to a specialized VCD spectrometer.
Provides a rich, fingerprint-like spectrum for high confidence.Requires significant computational expertise and resources for DFT calculations.[8][21]
Determines the configuration of the molecule as it exists in solution.Can be complicated by conformational flexibility or solvent effects.

Conclusion and Recommendation

For a novel or high-value product like an active pharmaceutical ingredient based on 3,3-dimethylbutane-1,2-diamine, a multi-pronged approach is often wisest. However, if a single method must be chosen, the decision hinges on the sample's properties.

  • If a high-quality single crystal can be obtained (ideally as a salt with a heavy atom), X-ray crystallography is the preferred method for its definitive and unambiguous result.

  • In the more likely scenario that the diamine or its derivatives are oils or amorphous solids, Vibrational Circular Dichroism (VCD) is the most powerful and direct method. Its ability to analyze the molecule directly in solution without derivatization avoids potential side reactions and provides a wealth of structural information, validated by robust computational models.

  • NMR with a suitable chiral derivatizing agent is a highly practical and accessible alternative, especially if a VCD spectrometer is unavailable. The use of a phosphorus-based CDA coupled with ³¹P NMR is a particularly promising route for this class of compound.

By understanding the fundamental principles, validation steps, and comparative strengths of each technique, researchers can confidently and accurately determine the absolute configuration of this challenging molecule, a critical step in the path of drug development.

References

  • Alexakis, A., Mutti, S., & Mangeney, P. (2006). Chiral trimethylsilylated C2-symmetrical diamines as phosphorous derivatizing agents for the determination of the enantiomeric excess of chiral alcohols by 1H NMR. Beilstein Journal of Organic Chemistry, 2(6). [Link]

  • Huang, X., Rickman, B. H., Borhan, B., Berova, N., & Nakanishi, K. (1998). Zinc Porphyrin Tweezer in Host-Guest Complexation: Determination of Absolute Configurations of Diamines, Amino Acids, and Amino Alcohols by Circular Dichroism. Journal of the American Chemical Society, 120(24), 6185–6186. [Link]

  • Alexakis, A., Mutti, S., & Mangeney, P. (2006). Chiral trimethylsilylated C2-symmetrical diamines as phosphorous derivatizing agents for the determination of the enantiomeric excess of chiral alcohols by 1H NMR. PMC. [Link]

  • Pure Chemistry. (2024). Determination of absolute configuration. Pure Chemistry. [Link]

  • Li, X., et al. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry. [Link]

  • Ye, D., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. [Link]

  • Rosas-Alonso, M., et al. (2006). The Use of N,N'-Di[α-phenylethyl]-diamines as Phosphorylated Chiral Derivatizing Agents for the Determination of the Enantiomeric Composition of Chiral Secondary Alcohols. Journal of the Mexican Chemical Society, 50(1). [Link]

  • MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration. MtoZ Biolabs. [Link]

  • Lindsay, B. S., et al. (2020). X‑ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine. Organic Letters, 22(5), 1891–1895. [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Wikipedia. [Link]

  • Yang, Q., et al. (2000). Absolute Configurational Assignments of Secondary Amines by CD-Sensitive Dimeric Zinc Porphyrin Host. Organic Letters, 2(8), 1057–1060. [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Chemistry LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules. Chemistry LibreTexts. [Link]

  • Iuliano, A., et al. (2024). Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids. Molecules, 29(6), 1308. [Link]

  • Duddeck, H. (n.d.). Determination of Relative Configuration by Nuclear Magnetic Resonance Methods. In Stereoselective Synthesis. [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger White Paper. [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2001). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry, 66(5), 1649–1655. [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Asia. [Link]

  • Janeba, Z., et al. (2022). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry. [Link]

  • Guo, J., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Strategies for using NMR spectroscopy to determine absolute configuration. Chirality, 23(3), 190-210. [Link]

  • Petrovic, A. G. (2012). Absolute Configuration by Circular Dichroism: Quantum Chemical CD Calculations. ResearchGate. [Link]

  • JASCO. (n.d.). Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations. JASCO Global. [Link]

  • Martin, G. E. (2014). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Methods in Molecular Biology. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]

  • Integrated Publishing. (2020). Absolute Configuration. YouTube. [Link]

  • Sheldrick, G. M. (n.d.). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereoselective Synthesis. [Link]

  • ChemTalk. (2023). What is Absolute Configuration? ChemTalk. [Link]

  • van der Meer, M., et al. (2023). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Angewandte Chemie International Edition, 62(2). [Link]

  • Midgley, J. M., et al. (1989). The resolution and absolute configuration by X-ray crystallography of the isomeric octopamines and synephrines. Journal of the Chemical Society, Perkin Transactions 2, 963-969. [Link]

  • Chemistry Steps. (n.d.). How to Determine the R and S Configuration – Cahn-Ingold-Prelog Rules. Chemistry Steps. [Link]

  • Chemistry Stack Exchange. (2012). How do I determine the absolute configuration experimentally? Chemistry Stack Exchange. [Link]

  • PubChem. (n.d.). 3,3-Dimethylbutane-1,2-diamine. PubChem. [Link]

  • ResearchGate. (2017). How do I know the configuration of the chiral molecule I made? ResearchGate. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3,3-Dimethylbutane-1,2-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: At a Glance

3,3-Dimethylbutane-1,2-diamine dihydrochloride is a diamine salt often used as a ligand precursor or pharmaceutical building block. Unlike its free-base counterpart (which is a volatile, corrosive liquid), the dihydrochloride salt is typically a hygroscopic solid .

While the salt form reduces volatility hazards, it introduces significant inhalation (dust) and contact irritation risks. Upon contact with moisture (mucous membranes, eyes, sweat), the salt hydrolyzes to release hydrochloric acid and the free amine, potentially causing severe irritation or chemical burns.

Immediate Action Directive:

  • Primary Hazard: Inhalation of dust and ocular damage.

  • Mandatory Engineering Control: Handle all solid transfers inside a certified Chemical Fume Hood.

  • Minimum PPE: Nitrile gloves (0.11 mm min), Chemical Splash Goggles, Lab Coat.

Risk Assessment & Hazard Identification

To select the correct PPE, we must understand the "Why" (Causality).

FeatureHazard Implication
Chemical Nature Dihydrochloride Salt: Acidic character upon hydrolysis. Potential for pH < 2.0 on moist surfaces (eyes/lungs).
Physical State Fine Powder: High risk of aerosolization during weighing. Static electricity may disperse particles.[1]
Reactivity Hygroscopic: Absorbs ambient moisture rapidly, leading to clumping and increased corrosivity on skin contact.
Incompatibility Strong Oxidizers & Bases: Reaction with bases liberates the free amine (flammable/corrosive vapors).

Critical Note: Do not confuse this salt with the free base (3,3-Dimethylbutane-1,2-diamine). The free base is a flammable liquid; the dihydrochloride is a solid. This guide focuses on the solid salt .

PPE Selection Matrix

This matrix is designed for Standard Laboratory Operations (mg to g scale).

Body Protection Standards
ZoneRecommended PPEMaterial SpecificationScientific Justification
Hands Double Gloving Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or NeoprenePermeation: Diamine salts are highly soluble in water. Sweat inside a glove can solubilize dust, creating a corrosive solution. Double gloving prevents micro-breach contact.
Eyes Splash Goggles ANSI Z87.1 (Indirect Vent)Hydrolysis Risk: Safety glasses allow dust entry from the side. Goggles seal the eyes against dust that turns acidic upon contact with tear fluid.
Respiratory Engineering Control Fume Hood (Face velocity: 80–100 fpm)Inhalation: The primary route of exposure. If hood work is impossible, a P100/N95 respirator is required.
Body Lab Coat Cotton/Polyester Blend (Snap closures)Decontamination: Snap closures allow for rapid removal in case of a gross spill.
Glove Compatibility Data (Estimated)

Based on structural analogs (Ethylenediamine dihydrochloride, Alkyl ammonium salts).

MaterialBreakthrough TimeRatingComment
Nitrile > 480 minExcellent Preferred for dry solids and aqueous solutions.
Neoprene > 480 minExcellent Good mechanical durability.
Latex < 60 minPoor Avoid. Degrades rapidly if the salt is dissolved in organic solvents; poor acid resistance.

Decision Logic: PPE & Engineering Controls

Use this logic flow to determine the necessary safety setup before starting work.

PPE_Decision_Logic Start Start: Define Task State Physical State? Start->State Solid Solid (Powder/Crystal) State->Solid Solution In Solution State->Solution Quantity Quantity? Solid->Quantity Solvent Solvent Type? Solution->Solvent Small < 100 mg Quantity->Small Low Dust Risk Large > 100 mg Quantity->Large High Dust Risk Level2 LEVEL 2 PPE Goggles + Double Nitrile (FUME HOOD REQUIRED) Small->Level2 Prevent Inhalation Large->Level2 Aqueous Water/Buffer Solvent->Aqueous Organic DCM/MeOH/DMSO Solvent->Organic Level1 LEVEL 1 PPE Safety Glasses + Nitrile Gloves (Open Bench Allowed) Aqueous->Level1 Level3 LEVEL 3 PPE Goggles + Silver Shield/Laminate Gloves (FUME HOOD REQUIRED) Organic->Level3

Figure 1: Operational Decision Matrix. Note that solid handling defaults to Fume Hood (Level 2) regardless of quantity due to the high risk of airborne dust irritation.

Operational Protocols

Weighing & Transfer (Solid)

The Challenge: Dihydrochloride salts are static-prone. They "jump" from spatulas, contaminating the balance area.

  • Preparation: Place the analytical balance inside the fume hood or use a balance enclosure.

  • Static Control: Use an anti-static gun or a generic ionizer bar near the balance.

  • Transfer:

    • Tare the receiving vessel (vial/flask) with its cap on.

    • Open the chemical container only inside the hood.

    • Use a disposable antistatic weighing boat or weigh directly into the tared vial.

    • Technique: Do not tap the spatula against the vial rim; this creates aerosols. Roll the spatula gently.

  • Cleanup: Immediately wipe the balance area with a moist paper towel (water solubilizes the salt) followed by ethanol.

Dissolution (Solution Preparation)

The Challenge: Dissolving amine salts can be mildly exothermic.

  • Solvent Choice: Water, Methanol, or DMSO are common.

  • Addition Order: Add the solid to the solvent , not solvent to solid. This prevents clumping and localized heating.[1]

  • Agitation: Use a magnetic stir bar. Avoid vigorous shaking which can pressurize the vessel if heat is generated.

Emergency Response & Decontamination

Spill Response Workflow

If a spill occurs, pause and assess. Do not rush.

Spill_Response Spill Spill Detected Assess Assess State Spill->Assess Dry Dry Powder Assess->Dry Wet Liquid/Solution Assess->Wet Action_Dry 1. Cover with wet paper towel (Prevents dust) 2. Scoop into bag Dry->Action_Dry Action_Wet 1. Absorb with Vermiculite or Chem-Pad 2. Do NOT use bleach Wet->Action_Wet Clean Wipe area with Soap & Water Action_Dry->Clean Action_Wet->Clean Dispose Label as Hazardous Waste Clean->Dispose

Figure 2: Spill Response Logic. Crucially, dry spills should be dampened (covered with wet towel) to prevent dust inhalation during cleanup.

First Aid (Self-Validating)
  • Eye Contact: Flush for 15 minutes .[2][3] Validation: Use the emergency eyewash station; holding the eye open is painful but necessary to remove the acidic salt.

  • Skin Contact: Wash with soap and water.[2][3] Validation: If the skin feels "slimy" (unlikely for HCl salts, more common for free bases) or "burning," continue washing.

  • Inhalation: Move to fresh air immediately.

Waste Disposal (Cradle-to-Grave)

Proper disposal protects the environment and downstream waste handlers.[1]

Waste StreamClassificationProtocol
Solid Waste Hazardous Organic SolidCollect in a dedicated solid waste container. Label: "Amine Dihydrochloride Salt - Irritant/Corrosive".
Aqueous Waste Hazardous Aqueous (Basic or Acidic)If dissolved in water, check pH. Neutralize to pH 6–8 if local regulations allow, otherwise dispose as aqueous hazardous waste.
Organic Waste Halogenated/Non-HalogenatedSegregate based on the solvent used (e.g., DCM vs. Methanol).
Contaminated Debris Hazardous DebrisGloves, weighing boats, and paper towels go into the Solid Hazardous Waste bin, not regular trash.

Prohibited Actions:

  • NEVER mix with bleach (Sodium Hypochlorite). Reaction with amines can form chloramines (toxic gas).

  • NEVER dispose of down the drain, even if water-soluble.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12202636, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

  • University of California, Berkeley (EH&S). Safe Storage of Hazardous Chemicals - Amine Salts. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethylbutane-1,2-diamine dihydrochloride
Reactant of Route 2
3,3-Dimethylbutane-1,2-diamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.